Edta-AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H32N2O16 |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3 |
Clé InChI |
BYZOHUNEZPRPFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
Core Concepts: Introduction to EDTA-AM
An In-depth Technical Guide to EDTA-AM
Ethylenediaminetetraacetic acid, acetoxymethyl ester (this compound), is a synthetic chemical compound designed for the intracellular chelation of divalent metal cations. Standard EDTA is a powerful and widely used metal chelator; however, its highly charged carboxylate groups prevent it from passively crossing cell membranes[1][2][3]. To overcome this limitation, this compound was developed as a cell-permeant derivative[4][5].
The core innovation of this compound lies in the masking of the negatively charged carboxylate groups of EDTA with acetoxymethyl (AM) esters. These ester groups render the molecule more lipophilic and electrically neutral, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside, the molecule serves as a "pro-chelator," releasing the active form of EDTA.
Mechanism of Action
The functionality of this compound is a two-stage process that begins with its passive entry into the cell and culminates in the sequestration of intracellular metal ions.
-
Passive Diffusion : Due to its lipophilic nature, this compound passively crosses the cell membrane, moving down its concentration gradient into the cytosol.
-
Intracellular Cleavage : Within the cytoplasm, ubiquitous intracellular esterase enzymes recognize and cleave the four AM ester groups.
-
Activation and Trapping : This enzymatic cleavage releases the parent molecule, EDTA, in its active tetra-carboxylate form, along with byproducts such as formaldehyde and acetic acid. The regenerated EDTA is highly polar and membrane-impermeant, effectively trapping it within the cell.
-
Cation Chelation : The trapped EDTA then avidly binds, or chelates, free divalent metal ions present in the cytosol, such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺). This sequestration prevents the ions from participating in their usual biological signaling pathways or enzymatic reactions.
Caption: Mechanism of this compound action.
Key Research Applications
The ability of this compound to manipulate intracellular divalent cation concentrations makes it a valuable tool in various research areas:
-
Studying Calcium Signaling : By sequestering cytosolic Ca²⁺, this compound can be used to investigate the role of calcium in diverse cellular processes, including neurotransmission, muscle contraction, and apoptosis.
-
Inhibition of Metalloenzymes : Many enzymes, particularly metalloproteases and nucleases, require divalent cations like Mg²⁺ or Zn²⁺ as cofactors for their activity. This compound can be used to inhibit these enzymes within intact cells, helping to elucidate their functions. For example, it is often included in buffers for DNA and RNA extraction to inhibit metal-dependent nucleases.
-
Investigation of Mitosis : Research has shown that this compound can induce an arrest of mitotic progression and affect chromosome condensation, suggesting a critical role for divalent cations in cell cycle regulation.
Data Presentation
Chemical & Physical Properties
| Property | Value | Reference |
| Full Name | Ethylenediaminetetraacetic acid, acetoxymethyl ester | |
| Synonyms | EDTA, AM ester | |
| Molecular Formula | C₂₂H₃₂N₂O₁₆ | |
| Molecular Weight | 580.49 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO |
Stock Solution Preparation
The following table provides the volume of DMSO needed to reconstitute a specific mass of this compound to a desired stock concentration.
| Mass of this compound | 1 mM | 2 mM | 5 mM | 10 mM |
| 1 mg | 1.723 mL | 861.3 µL | 344.5 µL | 172.3 µL |
| 5 mg | 8.613 mL | 4.307 mL | 1.723 mL | 861.3 µL |
| 10 mg | 17.227 mL | 8.613 mL | 3.445 mL | 1.723 mL |
| Data derived from molecular weight and concentration formulas. See reference for an example calculator. |
Experimental Protocols
Protocol: Loading Live Adherent Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental goals and should be determined empirically.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic™ F-127 (optional, but recommended)
-
Probenecid (optional, but recommended)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (2-5 mM): Dissolve the required mass of this compound in high-quality anhydrous DMSO to make a 2 to 5 mM stock solution. For example, to make a 2 mM solution, dissolve 1 mg of this compound in 861 µL of DMSO. Store protected from light and moisture at ≤ -20°C.
-
Pluronic™ F-127 (10% w/v): Dissolve 1 g of Pluronic™ F-127 in 10 mL of distilled water. Heat gently (40-50°C) for about 30 minutes to dissolve. This non-ionic detergent helps to prevent the precipitation of AM esters in aqueous buffer.
-
Probenecid (25 mM): Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then add a physiological buffer (e.g., HHBS) to a final volume of 10 mL. Probenecid is an organic anion-transport inhibitor that can reduce the leakage of the de-esterified, active EDTA from the cells.
-
-
Prepare 2X Working Solution:
-
Prepare a 2X working solution in your desired physiological buffer (e.g., HHBS). For a final in-well concentration of 20 µM this compound, you would prepare a 40 µM 2X solution.
-
If used, add Pluronic™ F-127 and Probenecid. A common final concentration for Pluronic F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM.
-
Example for one well: To achieve a final concentration of 20 µM this compound and 0.02% Pluronic F-127, mix your buffer with the appropriate volumes of the this compound and Pluronic F-127 stock solutions.
-
-
Cell Loading:
-
Culture adherent cells on a suitable plate (e.g., 96-well black wall/clear bottom plate).
-
Remove the culture medium.
-
Add an equal volume of the 2X working solution to the volume of culture medium already in the well (or to fresh medium). For example, add 100 µL of 2X working solution to 100 µL of medium in a well. This dilutes the working solution to its final 1X concentration.
-
The final concentration of this compound typically ranges from 10 to 50 µM, but may need optimization. One protocol specifies a final concentration of 20 mM, though this appears to be an outlier and likely a typo for 20 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 to 100 minutes. The optimal time depends on the cell type and temperature.
-
Protect the cells from light during incubation.
-
-
Post-Incubation:
-
After incubation, you may proceed directly to your experiment or wash the cells with fresh buffer to remove extracellular this compound. Washing is recommended to reduce background signal if a fluorescent indicator is also being used.
-
Proceed with your downstream application, such as fluorescence microscopy, flow cytometry, or plate-reader-based assays.
-
Caption: Experimental workflow for cell loading.
References
An In-depth Technical Guide to EDTA-AM for Intracellular Metal Ion Chelation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM), a cell-permeant chelator used to manipulate intracellular concentrations of divalent metal ions. It covers the mechanism of action, key applications, experimental protocols, and potential off-target effects.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful metal ion chelator with a broad range of applications in science and medicine.[1] However, its highly charged nature prevents it from passively crossing cell membranes. To overcome this limitation, this compound was developed. This derivative incorporates acetoxymethyl (AM) ester groups, rendering the molecule lipophilic and membrane-permeant.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant EDTA molecule, which becomes trapped within the cytosol.[2][3] This approach allows for the effective chelation of intracellular divalent metal ions, providing a valuable tool for investigating the roles of these ions in various cellular processes.
Mechanism of Action
The utility of this compound is based on a two-step process: passive diffusion and intracellular activation.
-
Passive Diffusion: The hydrophobic AM esters mask the negative charges of the carboxylate groups of EDTA, allowing the molecule to diffuse across the plasma membrane into the cell.
-
Intracellular Hydrolysis and Trapping: Cytosolic esterases hydrolyze the AM esters, regenerating the tetra-carboxylate EDTA molecule and releasing formaldehyde and protons as byproducts. The now highly charged EDTA is unable to exit the cell and accumulates intracellularly.
-
Chelation of Metal Ions: The trapped EDTA rapidly binds to available intracellular divalent metal ions, such as Ca²⁺, Mg²⁺, Zn²⁺, and Fe²⁺, forming stable complexes and effectively reducing the concentration of free, biologically active ions.
Below is a diagram illustrating the mechanism of this compound entry and activation within a cell.
Caption: Mechanism of this compound uptake and intracellular ion chelation.
Quantitative Data
Stability Constants of EDTA-Metal Complexes
The affinity of EDTA for various metal ions is described by the stability constant (Kf), often expressed in logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. The effective stability of these complexes is pH-dependent, as protonation of EDTA's carboxyl groups reduces its chelating ability.
| Metal Ion | Log Kf | Reference(s) |
| Fe³⁺ | 25.1 | |
| Cu²⁺ | 18.78 | |
| Ni²⁺ | 18.4 | |
| Zn²⁺ | 16.5 | |
| Cd²⁺ | 16.5 | |
| Co²⁺ | 16.45 | |
| Al³⁺ | 16.4 | |
| Mn²⁺ | 13.89 | |
| Fe²⁺ | 14.30 | |
| Ca²⁺ | 10.65 | |
| Mg²⁺ | 8.79 | |
| Na⁺ | 1.86 | |
| K⁺ | 0.8 |
Cytotoxicity Data
The cytotoxicity of EDTA and its derivatives can vary significantly depending on the cell type, concentration, and exposure time. The hydrolysis of the AM ester also releases formaldehyde, which can contribute to cytotoxicity.
| Compound | Organism/Cell Line | Assay | Value | Reference(s) |
| EDTA | Mouse | LD₅₀ (intraperitoneal) | 250 mg/kg | |
| EDTA | E. coli | Luminescence Assay | >5 mM (toxic) | |
| EDTA | Human Apical Papilla Stem Cells | MTT Assay | Attenuated proliferation at 1.25% and 2.5% | |
| Pluronic F-127 | Human Liver Carcinoma (HepG2) | Viability Assay | Significant decrease in viability at 10% (w/w) | |
| Pluronic F-127 | Human Fibroblasts | Biocompatibility Assay | Toxic at high concentrations |
Experimental Protocols
General Guidelines for Preparing and Using this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127, 20% (w/v) in DMSO (optional)
-
Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium.
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to dissolve. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
For cells that are difficult to load, the non-ionic detergent Pluronic F-127 can be used to improve the solubility of this compound in aqueous media. Mix the this compound stock solution with an equal volume of 20% Pluronic F-127 solution.
-
Dilute the this compound stock (or the this compound/Pluronic F-127 mixture) into a serum-free physiological buffer or medium to the final desired working concentration (typically in the range of 10-100 µM, but should be optimized).
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the serum-free buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type.
-
-
Post-Loading Wash:
-
Remove the loading solution.
-
Wash the cells 2-3 times with the physiological buffer to remove extracellular this compound.
-
The cells are now loaded with EDTA and ready for downstream experiments.
-
Protocol for Assessing Cell Cycle Arrest using Flow Cytometry
This protocol is designed to assess the effect of intracellular metal ion chelation by this compound on cell cycle progression.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to about 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a desired period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets by plotting the pulse area versus pulse height of the fluorescence signal.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis after this compound treatment.
Key Applications and Affected Signaling Pathways
Regulation of Mitosis and Cell Division
Divalent cations, particularly Mg²⁺ and Ca²⁺, are crucial for the progression of mitosis. They act as cofactors for many enzymes involved in this process, including kinases and GTPases. Chelation of these ions with this compound has been shown to induce mitotic arrest.
The Mitotic Exit Network (MEN) is a conserved signaling pathway that governs the exit from mitosis and the initiation of cytokinesis. This pathway is a GTPase cascade, and many of its components, such as the kinases Cdc15 and Dbf2, likely require Mg²⁺ for their catalytic activity. By chelating intracellular Mg²⁺, this compound can inhibit the MEN, leading to a failure to exit mitosis.
Caption: Inhibition of the Mitotic Exit Network by this compound.
Disruption of Zinc-Dependent Processes
EDTA has a very high affinity for Zn²⁺ (log Kf = 16.5). Zinc is a critical structural component of a large number of proteins, most notably zinc-finger transcription factors . These proteins utilize Zn²⁺ to fold into the correct conformation for DNA binding. Treatment with a potent chelator like EDTA can strip Zn²⁺ from these domains, leading to their denaturation and aggregation. This can have profound effects on gene expression and other cellular processes.
Caption: Mechanism of zinc-finger protein denaturation by EDTA.
Comparative Analysis with Other Chelators
While this compound is a broad-spectrum divalent cation chelator, other agents with different selectivities are available. The most common comparison is with BAPTA-AM .
| Property | EDTA | BAPTA | Reference(s) |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (~10⁵-fold greater affinity for Ca²⁺) | |
| Ca²⁺ On-Rate (kon) | Slower (~3 x 10⁶ M⁻¹s⁻¹) | Faster (10⁸-10⁹ M⁻¹s⁻¹) | |
| Ca²⁺ Off-Rate (koff) | Slower | Faster (50-400 times faster than EGTA) | |
| pH Sensitivity | High | Low within physiological range |
Off-Target Effects and Considerations
-
Cytotoxicity: As with any exogenous compound, this compound can be toxic at higher concentrations. It is essential to perform dose-response curves to determine the optimal, non-toxic concentration for the cell type and experimental duration.
-
Formaldehyde Release: The hydrolysis of each AM ester group releases one molecule of formaldehyde, a known cytotoxic and cross-linking agent. This can be a confounding factor, and appropriate controls should be considered.
-
Chelation of Essential Ions: The broad chelating activity of EDTA means it will sequester essential metal ions like Zn²⁺ and Mn²⁺, which can disrupt the function of numerous metalloenzymes and transcription factors, leading to widespread cellular effects.
-
Pluronic F-127 Effects: While useful for solubilization, Pluronic F-127 is a surfactant and can disrupt cell membranes at high concentrations. It has also been shown to have biological effects of its own, including effects on mitochondrial function.
-
Extracellular Hydrolysis: In in vivo studies or in cultures with high extracellular esterase activity, this compound may be hydrolyzed before it can enter the cells, limiting its effectiveness.
Conclusion
This compound is a powerful and widely used tool for studying the roles of intracellular divalent metal ions. Its ability to be loaded into live cells and subsequently trap a potent chelator provides a means to acutely perturb the intracellular ionic environment. However, researchers must be mindful of its broad specificity, the potential toxicity of the compound and its byproducts, and the profound downstream consequences of altering the homeostasis of essential metal ions. Careful experimental design, including appropriate controls and thorough validation, is critical for the accurate interpretation of data obtained using this valuable research tool.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. That zincing feeling: the effects of EDTA on the behaviour of zinc-binding transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to Understanding EDTA-AM Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical considerations for using EDTA-AM to manipulate intracellular divalent cation concentrations. It covers the core mechanism of cell entry, factors influencing its efficacy, potential cellular impacts, and detailed experimental protocols for its application and analysis.
Core Concepts: The Mechanism of this compound Cell Permeability
Ethylenediaminetetraacetic acid (EDTA) is a potent chelator of divalent cations, but its highly charged nature prevents it from passively crossing the cell membrane.[1] To overcome this limitation, EDTA is chemically modified with acetoxymethyl (AM) ester groups, creating a lipophilic and uncharged molecule, this compound.[1][2] This modification allows it to freely diffuse across the plasma membrane into the cytoplasm.[3]
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, liberating the charged and active form of EDTA.[2] This process effectively traps EDTA within the cell, leading to the chelation of intracellular divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). The byproducts of this hydrolysis are formaldehyde and acetic acid, which can be cytotoxic at high concentrations or with prolonged exposure.
The overall efficiency of this process, from loading to intracellular chelation, is influenced by several factors including cell type, incubation time, temperature, and the concentration of this compound.
Data Presentation: Factors Influencing this compound Efficacy and Cytotoxicity
The successful application of this compound requires careful optimization of experimental conditions to maximize intracellular EDTA concentration while minimizing cellular toxicity. The following tables summarize key quantitative data related to the use of AM esters and the effects of EDTA on cells.
Table 1: General Parameters for Acetoxymethyl (AM) Ester Loading
| Parameter | General Range | Key Considerations | Citation(s) |
| Concentration | 1 - 100 µM | Cell type dependent; higher concentrations can lead to cytotoxicity. | |
| Incubation Time | 15 - 60 minutes | Longer times may be needed for some probes but increase the risk of compartmentalization and toxicity. | |
| Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization but also decrease esterase activity. | |
| Solvent | Anhydrous DMSO | Final concentration in media should be low (typically ≤ 0.1%) to avoid solvent toxicity. | |
| Dispersing Agent | Pluronic® F-127 | Often used to aid in the dispersion of hydrophobic AM esters in aqueous media. |
Table 2: Reported Effects and Cytotoxicity of EDTA on Various Cell Lines
| Cell Line | EDTA Concentration | Exposure Time | Observed Effect | Citation(s) |
| Stem Cells from Apical Papilla (SCAPs) | 1.25% - 2.5% | 30 - 60 seconds | No significant cytotoxicity or morphological changes. | |
| Stem Cells from Apical Papilla (SCAPs) | 1.25% - 2.5% | 24 - 48 hours | Attenuated cell proliferation, induced early apoptosis, delayed cell migration. | |
| Various (Fibroblasts, Endothelial cells, etc.) | < 10 mM | 15 minutes | No significant cytotoxicity. | |
| Various (Fibroblasts, Endothelial cells, etc.) | 50 - 100 mM | 15 minutes | Significant cytotoxicity observed. | |
| Various Cancer Cell Lines | ≥ 300 µM | 72 hours | Significant suppression of cell viability. |
Experimental Protocols
Protocol for Assessing this compound Cell Permeability and Viability
This protocol provides a general framework for loading cells with this compound and subsequently assessing cell viability. It is crucial to optimize concentrations and incubation times for each specific cell type.
Materials:
-
This compound (Acetoxymethyl ester of EDTA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)
-
96-well clear-bottom black plates for fluorescence or clear plates for colorimetric assays
-
Multi-well plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Preparation of Loading Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution into serum-free cell culture medium.
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the this compound loading solution to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with warm PBS to remove extracellular this compound.
-
-
Cell Viability Assessment:
-
Add fresh, complete culture medium to each well.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, or add Calcein-AM/EthD-1 staining solution).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. This will help determine the optimal, non-toxic concentration range for your experiments.
Protocol for Quantitative Measurement of Intracellular EDTA via LC-MS/MS
Directly measuring the intracellular concentration of unlabeled EDTA after hydrolysis from this compound is challenging. This protocol proposes a method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.
Materials:
-
Cells loaded with this compound (from Protocol 3.1)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal Standard (IS): EDTA labeled with a stable isotope (e.g., ¹³C₄-EDTA)
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
After washing the this compound loaded cells with ice-cold PBS, add a defined volume of ice-cold lysis buffer containing the internal standard to each well.
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the cell lysate to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5% ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable column (e.g., a reversed-phase C18 column) and a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate EDTA from other cellular components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both EDTA and the internal standard in negative ion mode.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of EDTA with a constant concentration of the internal standard.
-
Calculate the intracellular concentration of EDTA in the samples by comparing the peak area ratio of EDTA to the internal standard against the standard curve. The final concentration should be normalized to the cell number or total protein content of the lysate.
-
Impact on Cellular Signaling Pathways
The primary intracellular effect of EDTA is the chelation of divalent cations, which are crucial cofactors and second messengers in a multitude of signaling pathways.
Calcium-Dependent Signaling
Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. By buffering intracellular calcium, EDTA can significantly impact these pathways.
-
Protein Kinase C (PKC) Pathway: Conventional and novel PKC isoforms are activated by calcium and diacylglycerol (DAG). Chelation of intracellular calcium by EDTA can prevent the activation of these PKC isoforms, thereby inhibiting downstream signaling events that control cell proliferation, differentiation, and apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be modulated by intracellular calcium levels. Calcium can influence the activity of upstream regulators of the ERK pathway, such as Ras and Raf. By chelating calcium, EDTA may indirectly inhibit ERK activation, which can affect cell growth and survival.
Other Potential Signaling Impacts
-
NF-κB Signaling: The activation of the transcription factor NF-κB can be influenced by intracellular calcium levels and reactive oxygen species (ROS). By chelating calcium, EDTA may modulate NF-κB activity, which plays a critical role in inflammation, immunity, and cell survival.
-
Reactive Oxygen Species (ROS) Generation: EDTA has been shown to have antioxidant properties by chelating transition metals like iron and copper, which can catalyze the formation of ROS. By reducing the intracellular pool of these metals, this compound could potentially decrease oxidative stress.
-
Zinc-Finger Proteins: Zinc is an essential structural component of zinc-finger motifs found in many transcription factors and other proteins. Chelation of intracellular zinc by EDTA could disrupt the structure and function of these proteins, leading to widespread effects on gene expression and cellular function.
-
Magnesium-Dependent Enzymes: Magnesium is a cofactor for a vast number of enzymes, including ATPases and kinases. Intracellular chelation of magnesium by EDTA could inhibit the activity of these enzymes, impacting cellular metabolism and signaling.
This guide provides a foundational understanding of this compound cell permeability and its applications. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental systems and to further investigate the complex downstream effects of intracellular divalent cation chelation.
References
The Role of Cytosolic Esterases in the Hydrolysis of EDTA-AM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a powerful, high-affinity chelator of divalent metal ions, most notably calcium (Ca²⁺). Its membrane-impermeant nature, however, restricts its utility in studying intracellular processes. To overcome this limitation, the acetoxymethyl (AM) ester form, EDTA-AM, was developed. This lipophilic derivative readily crosses the plasma membrane, and once inside the cell, it is hydrolyzed by cytosolic esterases to release the active, membrane-impermeant EDTA, effectively trapping it within the cytoplasm. This guide provides a detailed examination of the critical role played by cytosolic esterases in the intracellular activation of this compound, the experimental methodologies used to study this process, and the implications for modulating intracellular calcium signaling.
Introduction: Intracellular Chelation with this compound
The precise regulation of intracellular free calcium concentration ([Ca²⁺]i) is fundamental to a vast array of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission.[1][2] The ability to manipulate [Ca²⁺]i is a critical tool for elucidating the roles of calcium in these pathways. This compound serves as a cell-permeant pro-chelator, enabling researchers to buffer or reduce intracellular calcium levels and study the downstream consequences.[3]
The underlying principle of this technology relies on the enzymatic activity of cytosolic esterases. These enzymes are essential for the hydrolysis of the four acetoxymethyl ester groups on the this compound molecule. This process not only activates the chelating properties of EDTA but also ensures its retention within the intracellular environment.
The Key Players: Cytosolic Carboxylesterases (CES)
While the term "cytosolic esterases" is broadly used, the primary enzymes responsible for the hydrolysis of most ester-containing drugs and probes in humans are carboxylesterases (CES).[4][5] The two major isoforms, CES1 and CES2, are of particular importance.
-
Human Carboxylesterase 1 (hCES1): Predominantly expressed in the liver, with lower levels in the lungs, kidneys, and heart.
-
Human Carboxylesterase 2 (hCES2): Most abundantly found in the small intestine and colon, with lower expression in the liver, kidney, and brain.
Both CES1 and CES2 are primarily localized to the endoplasmic reticulum, though a functional fraction resides in the cytosol, readily accessible to molecules like this compound that have diffused across the plasma membrane.
Substrate Specificity
A critical determinant of the rate of this compound hydrolysis is the substrate specificity of these enzymes. CES1 and CES2 exhibit distinct, and often opposing, preferences:
-
CES1 generally favors substrates with a large acyl group and a small alcohol group .
-
CES2 preferentially hydrolyzes substrates with a small acyl group and a large alcohol group .
In the case of this compound, the ester linkage consists of an acetate group (a small acyl group) and releases formaldehyde and a carboxylate attached to the large EDTA backbone. This "small acyl, large alcohol" motif suggests that CES2 may play a more significant role in its hydrolysis, although direct comparative studies on this compound are limited.
Mechanism of this compound Activation and Intracellular Trapping
The process of this compound activation is a multi-step biochemical pathway that occurs within the cell.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Calcium Controls Gene Expression via Three Distinct Pathways That Can Function Independently of the Ras/Mitogen-Activated Protein Kinases (ERKs) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of calcium antagonists, calcium channel blockers and calmodulin inhibitors on the growth and encystation of Entamoeba histolytica and E. invadens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Sequestering Intracellular Calcium with EDTA-AM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM) as a tool for the experimental sequestration of intracellular calcium. It covers the core principles of its action, detailed experimental protocols, and the downstream consequences on cellular signaling, presented with quantitative data and visual diagrams to facilitate understanding and application in a research setting.
Core Principles of this compound Function
This compound is a cell-permeant derivative of the well-known metal chelator EDTA.[1][2] Its utility in cellular biology stems from its ability to be introduced into the cytoplasm of living cells, where it is subsequently converted to its active, membrane-impermeant form.
Mechanism of Action:
-
Cell Loading: The acetoxymethyl (AM) ester groups render the EDTA molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[1][2]
-
Intracellular Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This process reveals the carboxylate groups of the EDTA molecule, rendering it hydrophilic and trapping it within the cytoplasm.[1]
-
Calcium Sequestration: The now active EDTA molecule is a potent chelator of divalent cations. It binds to free intracellular calcium ions (Ca²⁺), as well as other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), effectively reducing their bioavailable concentration.
This sequestration of intracellular calcium allows researchers to investigate the role of calcium as a second messenger in a wide array of cellular processes.
Data Presentation: Properties and Efficacy
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other common intracellular calcium chelators.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 580.50 g/mol | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid |
Table 2: Comparison of Intracellular Calcium Chelators
| Feature | EDTA | BAPTA |
| Selectivity (Ca²⁺ vs. Mg²⁺) | Lower | High (~10⁵-fold greater affinity for Ca²⁺) |
| Ca²⁺ Binding Kinetics (k_on) | Slower (~3 x 10⁶ M⁻¹s⁻¹) | Very Fast (~6 x 10⁸ M⁻¹s⁻¹) |
| pH Sensitivity | High | Low |
| Primary Use | General divalent cation chelation | Buffering rapid, localized Ca²⁺ transients |
Table 3: Experimental Parameters for this compound Loading
| Parameter | Typical Range | Reference(s) |
| Loading Concentration | 10 - 100 µM | |
| Incubation Time | 30 - 120 minutes | |
| Incubation Temperature | Room Temperature to 37°C | |
| Pluronic® F-127 Concentration | 0.02% - 0.1% (w/v) |
Table 4: Potential Cytotoxicity of EDTA
| Cell Type | Concentration | Effect | Reference(s) |
| Human Corneal Epithelial Cells | < 0.01% | No significant effect on viability | |
| Human Glioma (U251n, U87) | Varies | Can induce cytotoxicity post-PDT | |
| Tetrahymena thermophila | 5 mM | Decreased cell viability |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
General Protocol for Loading Adherent Cells with this compound
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
This compound (stored as a 1-10 mM stock solution in anhydrous DMSO at -20°C)
-
Pluronic® F-127 (20% w/v stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in culture plates
Procedure:
-
Prepare Loading Solution:
-
Warm the this compound and Pluronic® F-127 stock solutions to room temperature.
-
In a microfuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.
-
Dilute this mixture into pre-warmed (37°C) HBSS to the desired final loading concentration of this compound (typically 10-100 µM). The final concentration of Pluronic® F-127 should be between 0.02% and 0.1%.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells three times with pre-warmed HBSS to remove extracellular this compound.
-
-
De-esterification:
-
Incubate the cells in fresh, pre-warmed HBSS or culture medium for at least 30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound by cellular esterases.
-
-
Experimentation:
-
The cells are now ready for the experiment. Proceed with measurements of intracellular calcium or downstream cellular processes.
-
Measurement of Intracellular Calcium Concentration
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM, after loading cells with this compound.
Materials:
-
Cells loaded with this compound (as per Protocol 3.1)
-
Fura-2 AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Loading with Calcium Indicator:
-
Following the de-esterification step of the this compound loading protocol, load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Allow for a 30-minute de-esterification period for the Fura-2 AM.
-
-
Measurement:
-
Measure the fluorescence intensity of Fura-2 at emission wavelength ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular free calcium concentration.
-
-
Data Analysis:
-
Compare the 340/380 ratio in this compound loaded cells to control cells (not loaded with this compound) to quantify the reduction in intracellular calcium.
-
The intracellular free calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of the indicator for Ca²⁺, R is the 340/380 ratio, Rmin and Rmax are the minimum and maximum ratios, and F380max and F380min are the fluorescence intensities at 380 nm in the absence and presence of saturating Ca²⁺, respectively.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound.
References
Unraveling the Impact of EDTA-AM on Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotic progression is a tightly regulated process, critically dependent on transient fluctuations in intracellular ion concentrations. Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM), a membrane-permeant chelator of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), serves as a powerful tool to investigate the roles of these ions in cell division. This technical guide provides an in-depth exploration of the effects of this compound on mitotic progression, detailing its mechanism of action, experimental protocols for its use, and a summary of its impact on mitotic fidelity. By chelating intracellular Ca²⁺ and Mg²⁺, this compound disrupts key signaling pathways and structural components essential for mitosis, leading to mitotic arrest and spindle abnormalities. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to utilize this compound in the study of mitotic regulation and the development of novel therapeutic strategies targeting cell division.
Introduction: The Role of Divalent Cations in Mitosis
Mitosis is the fundamental process by which a single eukaryotic cell divides into two genetically identical daughter cells. This intricate process is orchestrated by a complex network of signaling pathways and structural rearrangements. Among the critical regulators of mitosis are divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).
Calcium Signaling in Mitotic Progression: Intracellular Ca²⁺ transients are essential for the regulation of several mitotic checkpoints, including the transition from G2 to M phase and the metaphase-to-anaphase transition.[1][2][3] These transient increases in Ca²⁺ concentration are decoded by calcium-binding proteins, most notably calmodulin (CaM).[3] Upon binding Ca²⁺, CaM activates downstream effectors such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates a cascade of proteins that drive mitotic events.[4]
Magnesium's Role in Spindle Formation: Magnesium ions are crucial for the integrity and function of the mitotic spindle. They are required for the polymerization of tubulin into microtubules, the fundamental components of the spindle. Mg²⁺ deficiency has been shown to impair spindle formation and can lead to a G2/M arrest.
This compound: A Tool to Probe Divalent Cation Function: this compound is a cell-permeable derivative of EDTA. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, releasing the active EDTA molecule which then chelates intracellular divalent cations. This property makes this compound an invaluable tool for investigating the consequences of disrupting Ca²⁺ and Mg²⁺ homeostasis during mitosis.
Mechanism of Action of this compound in Mitotic Disruption
The primary mechanism by which this compound affects mitotic progression is through the sequestration of intracellular Ca²⁺ and Mg²⁺. This chelation has profound consequences on two major aspects of mitosis: signaling and structural integrity.
Disruption of Calcium-Dependent Signaling Pathways
By lowering the intracellular concentration of free Ca²⁺, this compound inhibits the activation of CaM and its downstream target, CaMKII. This disruption of the Ca²⁺-CaM-CaMKII signaling axis interferes with key mitotic transitions.
-
G2/M Transition: The entry into mitosis is regulated by the activation of the Cdk1/Cyclin B complex. CaMKII is implicated in this activation process. By inhibiting CaMKII, this compound can contribute to a G2/M arrest.
-
Metaphase-Anaphase Transition: The separation of sister chromatids at anaphase is triggered by the anaphase-promoting complex/cyclosome (APC/C). CaMKII is known to activate the APC/C. Chelation of Ca²⁺ by this compound can, therefore, prevent APC/C activation, leading to a metaphase arrest.
Impairment of Mitotic Spindle Formation and Function
The chelation of Mg²⁺ by this compound directly impacts the structural integrity of the mitotic spindle.
-
Inhibition of Microtubule Polymerization: Mg²⁺ is an essential cofactor for the polymerization of tubulin dimers into microtubules. By reducing the availability of intracellular Mg²⁺, this compound can inhibit the formation of spindle microtubules, leading to the assembly of defective spindles.
-
Spindle Pole Integrity: Magnesium has also been implicated in the organization of microtubule-organizing centers (MTOCs), which form the spindle poles. Disruption of Mg²⁺ homeostasis can, therefore, lead to spindle pole defects.
Experimental Protocols
To investigate the effects of this compound on mitotic progression, a combination of cell synchronization, drug treatment, and microscopic analysis is typically employed.
Cell Culture and Synchronization
-
Cell Lines: HeLa, U2OS, or other robustly dividing mammalian cell lines are suitable for these studies.
-
Synchronization: To enrich for a population of cells in mitosis, various synchronization techniques can be used.
-
Double Thymidine Block: This method arrests cells at the G1/S boundary. Releasing the block allows the cells to proceed synchronously through S, G2, and into M phase.
-
Nocodazole Block: Nocodazole is a microtubule-depolymerizing agent that arrests cells in prometaphase.
-
Thymidine-Nocodazole Block: A combination of a thymidine block followed by a release and subsequent nocodazole treatment can yield a highly synchronized population of mitotic cells.
-
References
- 1. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of calcium in the cell cycle: facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proteolysis-dependent metaphase to anaphase transition: calcium/calmodulin-dependent protein kinase II mediates onset of anaphase in extracts prepared from unfertilized Xenopus eggs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EDTA-AM in Chromosome Decondensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromosome condensation is a fundamental process ensuring the faithful segregation of the genome during cell division. This intricate process is tightly regulated by a multitude of factors, including the local concentration of divalent cations. This technical guide delves into the critical role of intracellular calcium (Ca²⁺) in maintaining the condensed state of chromosomes and explores the utility of the cell-permeant chelator, EDTA-AM, as a tool to induce and study chromosome decondensation. Through the sequestration of intracellular Ca²⁺, this compound provides a powerful method to investigate the structural reliance of chromosomes on divalent cations and to dissect the molecular machinery governing chromatin architecture. This document provides an in-depth overview of the underlying mechanisms, detailed experimental protocols for the application of this compound in cell-based assays, and quantitative data illustrating its impact on chromosome structure.
Introduction
The hierarchical compaction of chromatin, from the "beads-on-a-string" nucleosomal fiber to the highly condensed metaphase chromosome, is essential for the accommodation of the genome within the nucleus and for its accurate partitioning between daughter cells. While the roles of histone modifications and chromosomal scaffold proteins in this process are well-established, the contribution of the ionic environment, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), is increasingly recognized as a critical determinant of higher-order chromatin structure.[1]
Divalent cations are thought to play a crucial role in neutralizing the negative charges of the DNA phosphate backbone, thereby facilitating the close apposition of nucleosomes and the formation of more compact chromatin fibers.[1] Intracellular Ca²⁺, in particular, has been shown to be a key factor in promoting and maintaining the condensed state of mitotic chromosomes.[1][2]
This compound (ethylenediaminetetraacetic acid acetoxymethyl ester) is a high-affinity chelator of divalent cations. Its acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant EDTA in the cytoplasm and intracellular organelles, where it can effectively sequester divalent cations like Ca²⁺. This property makes this compound an invaluable tool for acutely depleting intracellular Ca²⁺ and studying the downstream consequences on cellular processes, including chromosome condensation.
Mechanism of Action: this compound and Chromosome Decondensation
The primary mechanism by which this compound induces chromosome decondensation is through the chelation of intracellular free Ca²⁺. The logical flow of this process can be summarized as follows:
-
Cellular Uptake: this compound, being membrane-permeable, diffuses across the cell membrane into the cytoplasm.
-
Intracellular Activation: Cytoplasmic esterases cleave the acetoxymethyl esters, converting this compound into its active, membrane-impermeant form, EDTA.
-
Calcium Chelation: The activated EDTA has a high affinity for divalent cations and effectively sequesters free intracellular Ca²⁺.
-
Disruption of Charge Neutralization: The reduction in available Ca²⁺ ions disrupts the electrostatic shielding of the negatively charged DNA phosphate backbone within the chromatin structure.
-
Chromatin Fiber Unfolding: The increased electrostatic repulsion between adjacent DNA segments leads to the unfolding of higher-order chromatin structures.
-
Chromosome Decondensation: Macroscopically, this unfolding manifests as a visible decondensation or swelling of the chromosomes.
This process highlights the dynamic nature of chromosome structure and its dependence on the intracellular ionic milieu.
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of this compound-induced chromosome decondensation.
Experimental Protocols
The following protocols provide a general framework for inducing and observing chromosome decondensation in cultured mammalian cells using this compound. Optimization may be required for specific cell lines and experimental conditions.
Live-Cell Imaging of Chromosome Decondensation
This protocol is designed for real-time visualization of chromosome decondensation in living cells.
Materials:
-
Mammalian cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Hoechst 33342 or other live-cell DNA stain (optional)
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the histone-tagged cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Staining (Optional): If not using a histone-tagged cell line, incubate the cells with a live-cell DNA stain such as Hoechst 33342 according to the manufacturer's instructions.
-
Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO₂.
-
Image Acquisition (Baseline): Place the imaging dish on the microscope stage. Acquire initial images of condensed chromosomes in mitotic cells. Use appropriate filter sets for the fluorescent proteins or dyes being used.
-
This compound Treatment: Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration in the range of 10-100 µM is a common starting point. Gently replace the medium in the imaging dish with the this compound-containing medium.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamics of chromosome decondensation. The process can be observed over a period of 15-60 minutes.
-
Image Analysis: Analyze the acquired images to quantify changes in chromosome morphology, such as an increase in chromosome area or a decrease in fluorescence intensity due to decondensation.
Chromosome Spreads from this compound Treated Cells
This protocol is for preparing fixed chromosome spreads for high-resolution imaging.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Colcemid solution (e.g., 10 µg/mL)
-
This compound
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl)
-
Carnoy's fixative (3:1 methanol:glacial acetic acid, freshly prepared and chilled)
-
Microscope slides
-
DAPI or Giemsa stain
Procedure:
-
Cell Culture and Mitotic Arrest: Culture cells to 70-80% confluency. Add Colcemid to the culture medium (final concentration ~0.1 µg/mL) and incubate for 4-6 hours to arrest cells in metaphase.
-
This compound Treatment: Add this compound to the culture medium to the desired final concentration (e.g., 50 µM) and incubate for an additional 30-60 minutes.
-
Cell Harvest: Gently collect the mitotic cells by mitotic shake-off or by trypsinization.
-
Hypotonic Treatment: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in pre-warmed hypotonic KCl solution. Incubate at 37°C for 10-15 minutes.
-
Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative to the cell suspension, mix gently, and then centrifuge.
-
Washing: Discard the supernatant and resuspend the cells in fresh Carnoy's fixative. Repeat this washing step 2-3 times.
-
Slide Preparation: Drop the cell suspension onto clean, chilled microscope slides from a height of about 30 cm.
-
Staining: Allow the slides to air dry. Stain with DAPI or Giemsa solution.
-
Imaging: Image the chromosome spreads using a fluorescence or bright-field microscope.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols: EDTA-AM Cell Loading for Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the loading of primary neurons with EDTA-AM (acetoxymethyl ester), a cell-permeant calcium chelator. This compound is an invaluable tool for the investigation of intracellular calcium signaling and its role in various neuronal processes, including neurotransmission, synaptic plasticity, and excitotoxicity.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a well-characterized chelating agent with a high affinity for divalent cations, most notably calcium (Ca²⁺). In its standard form, EDTA is a charged molecule and cannot passively cross the cell membrane. The acetoxymethyl (AM) ester modification of EDTA renders the molecule lipophilic, allowing it to freely diffuse across the plasma membrane into the cytoplasm. Once inside the neuron, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant EDTA in the cytosol. This loaded EDTA acts as a Ca²⁺ buffer, effectively reducing the concentration of free intracellular calcium and enabling the study of Ca²⁺-dependent signaling pathways.
Principle of this compound Loading and Action
The use of this compound relies on a two-step process. First, the non-polar this compound passively enters the neuron. Second, intracellular esterases hydrolyze the AM esters, converting this compound back to its polar, Ca²⁺-chelating form, EDTA. This process ensures that the active chelator is localized within the intracellular environment. The trapped EDTA then binds to free Ca²⁺, buffering the intracellular calcium concentration and preventing its participation in downstream signaling events. This allows researchers to investigate the necessity of calcium signaling in various physiological and pathological processes in neurons.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound in primary neurons. Values are derived from typical experimental conditions and may require optimization for specific neuronal subtypes and experimental setups.
| Parameter | Typical Value/Range | Notes |
| This compound Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh before use. Protect from moisture. |
| This compound Working Concentration | 1-20 µM | Optimal concentration should be determined empirically. |
| Pluronic F-127 Stock Solution | 20% (w/v) in anhydrous DMSO | Aids in the dispersion of this compound in aqueous media.[1][2] |
| Pluronic F-127 Final Concentration | 0.02-0.04% | Higher concentrations may be cytotoxic.[1] |
| Incubation Time | 30-60 minutes | Longer incubation times may lead to cytotoxicity. |
| Incubation Temperature | 37°C | Optimal for enzymatic activity of intracellular esterases.[3][4] |
| De-esterification Time | 20-30 minutes | Time for intracellular esterases to cleave AM groups. |
| Intracellular EDTA Concentration (Estimated) | Low micromolar to millimolar | Dependent on loading concentration and incubation time. |
| Dissociation Constant (Kd) for Ca²⁺ (EDTA) | ~0.4 µM (at pH 7.0-7.5) | The affinity is pH-dependent. |
Experimental Protocols
Materials
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Neurobasal medium or other appropriate cell culture medium
Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.
-
This solution can be stored at room temperature. If the solution solidifies at a lower temperature, it can be warmed to 37°C to re-dissolve.
-
This compound Loading Protocol for Primary Neurons
-
Prepare Loading Buffer:
-
In a sterile tube, mix equal volumes of the 1 mM this compound stock solution and the 20% Pluronic F-127 stock solution. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.
-
Vortex the mixture thoroughly.
-
Dilute this mixture in pre-warmed (37°C) physiological buffer (e.g., HBSS) or culture medium to the desired final working concentration of this compound (typically 1-20 µM). The final concentration of Pluronic F-127 should be between 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the primary neurons.
-
Gently add the prepared loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Wash and De-esterification:
-
After the incubation period, aspirate the loading buffer.
-
Wash the cells two to three times with pre-warmed physiological buffer or culture medium to remove extracellular this compound.
-
Add fresh, pre-warmed culture medium and incubate the cells for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound by endogenous esterases.
-
-
Experimental Procedure:
-
The neurons are now loaded with EDTA and ready for the experiment. Proceed with your planned experimental manipulations and subsequent analysis.
-
Visualizations
Signaling Pathway: NMDA Receptor-Mediated Calcium Influx and Excitotoxicity
Caption: NMDA receptor activation by glutamate leads to Ca²⁺ influx and potential excitotoxicity. This compound diffuses into the neuron, is converted to EDTA by intracellular esterases, and chelates intracellular Ca²⁺, thereby inhibiting downstream signaling pathways that can lead to cell death.
Experimental Workflow: this compound Loading and Analysis
Caption: A streamlined workflow for loading primary neurons with this compound, from reagent preparation to final analysis of the experimental outcome.
References
Preparation of EDTA-AM Stock Solution in Dimethyl Sulfoxide (DMSO)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelator of divalent cations. Its acetoxymethyl (AM) ester form, EDTA-AM, is a membrane-permeant version that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active EDTA within the cytosol. This allows for the effective chelation of intracellular ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), making this compound a valuable tool for studying the roles of these ions in various cellular processes. Proper preparation of a concentrated stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for the preparation of an this compound stock solution is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 580.49 g/mol | [1] |
| Solvent | DMSO (anhydrous or newly opened recommended) | [2] |
| Recommended Stock Concentration | 1-100 mM | [1][2][3] |
| Storage Temperature | -20°C or -80°C | |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C (protect from light) | |
| Typical Working Concentration | 1-10 mM for metalloprotease inhibition |
Experimental Protocol
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound (powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
-
Calibrated micropipettes and sterile tips
3.2. Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 100 mM stock solution, you would need 58.05 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 100 mM stock solution, if you weighed out 58.05 mg of this compound, you would add 1 ml of DMSO.
-
Promote Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to protect the solution from light.
3.3. Preparation of Working Solutions
The concentrated stock solution should be diluted in an appropriate aqueous buffer or cell culture medium to the desired working concentration immediately before use. To aid in the dispersion of the hydrophobic AM ester in the aqueous medium, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of 0.02-0.04%.
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of an this compound stock solution in DMSO.
Mechanism of Intracellular EDTA Chelation
Caption: Mechanism of action of this compound in live cells.
References
Application Notes and Protocols for EDTA-AM in Fluorescence Microscopy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent with a high affinity for divalent and trivalent metal ions. In its standard form, EDTA is not cell-permeable. EDTA-AM is an acetoxymethyl (AM) ester derivative of EDTA that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, releasing the active EDTA molecule. This intracellularly trapped EDTA then rapidly chelates free metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), effectively reducing their intracellular concentrations. This property makes this compound a valuable tool in fluorescence microscopy studies to investigate the roles of these ions in various cellular processes.
This compound itself is not fluorescent. Its utility in fluorescence microscopy lies in its ability to modulate the intracellular ionic environment, the effects of which can then be visualized and quantified using fluorescent ion indicators or other fluorescent probes sensitive to ion-dependent processes.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that allows for the targeted chelation of intracellular metal ions.
-
Passive Diffusion: The lipophilic AM ester groups of this compound facilitate its passive diffusion across the plasma membrane into the cytoplasm.
-
Intracellular Cleavage: Once inside the cell, cytosolic esterases hydrolyze the AM ester groups, converting this compound into the membrane-impermeant EDTA.
-
Ion Chelation: The liberated EDTA, now trapped within the cell, binds to free divalent and trivalent cations with high affinity, effectively sequestering them and preventing their participation in cellular signaling and other processes.
Applications in Fluorescence Microscopy
This compound is a versatile tool for investigating a wide range of biological phenomena that are dependent on intracellular metal ions.
-
Studying Calcium Signaling: By chelating intracellular Ca²⁺, this compound can be used to investigate the role of calcium in signaling pathways involved in processes such as muscle contraction, neurotransmitter release, gene transcription, and apoptosis.[1][2] The effect of Ca²⁺ chelation can be monitored using fluorescent Ca²⁺ indicators like Fluo-4 AM or Fura-2 AM.[3][4][5]
-
Investigating Zinc Signaling: Intracellular zinc plays a crucial role as a signaling molecule and a structural component of many proteins. This compound can be used to probe the function of Zn²⁺ in cellular processes by observing the effects of its chelation with zinc-sensitive fluorescent probes like Zinpyr-1.
-
Modulating Enzyme Activity: Many enzymes require divalent cations like Mg²⁺ or Zn²⁺ as cofactors. This compound can be used to inhibit the activity of these enzymes by sequestering their essential metal cofactors, allowing for the study of their downstream effects.
-
Drug Discovery and Screening: this compound can be employed in high-throughput screening assays to identify compounds that modulate intracellular ion homeostasis. For example, it can be used as a control to confirm that the effect of a drug candidate is mediated through changes in intracellular free metal ion concentrations.
Experimental Protocols
Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for successful experiments.
| Parameter | Recommendation |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) |
| Concentration | 1-10 mM |
| Storage | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. |
Note: this compound is susceptible to hydrolysis. It is recommended to allow the vial to warm to room temperature before opening and to use the reconstituted solution promptly.
General Protocol for Loading Adherent Cells with this compound
This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type and experimental design.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Fluorescent ion indicator of choice (e.g., Fluo-4 AM, Zinpyr-1)
-
Pluronic® F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Loading Buffer:
-
For a final concentration of 20 µM this compound, dilute the 1 mM stock solution 1:50 in HBSS.
-
To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%. First, mix the this compound and Pluronic® F-127 in a small volume of buffer before bringing it to the final volume.
-
If co-loading with a fluorescent indicator, it can be added to the same loading buffer. Refer to the manufacturer's protocol for the recommended concentration of the indicator.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, aspirate the loading buffer.
-
Wash the cells 2-3 times with warm HBSS to remove extracellular this compound and any leaked dye.
-
-
De-esterification:
-
Add fresh, warm HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy. Acquire images using the appropriate filter sets for the chosen fluorescent indicator.
-
Quantitative Data Summary
The following table provides a summary of typical concentrations and incubation parameters for using this compound and common fluorescent ion indicators.
| Parameter | This compound | Fluo-4 AM (for Ca²⁺) | Zinpyr-1 (for Zn²⁺) |
| Stock Solution | 1-10 mM in DMSO | 1-5 mM in DMSO | 1-5 mM in DMSO |
| Final Loading Concentration | 10-100 µM | 1-10 µM | 1-5 µM |
| Pluronic® F-127 | 0.02-0.04% | 0.02-0.04% | 0.02-0.04% |
| Incubation Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |
| Incubation Temperature | 37°C | 37°C | 37°C |
| De-esterification Time | 30 minutes | 30 minutes | 30 minutes |
| Excitation/Emission (nm) | N/A | ~494 / ~516 | ~490 / ~530 |
Data Presentation and Analysis
The primary data obtained from experiments using this compound with fluorescent ion indicators are changes in fluorescence intensity over time. This data can be presented and analyzed in several ways:
-
Time-Lapse Imaging: Presenting a series of images or a video showing the change in fluorescence of the ion indicator before and after the application of a stimulus, in the presence and absence of this compound.
-
Quantitative Fluorescence Traces: Plotting the average fluorescence intensity of regions of interest (e.g., individual cells or subcellular compartments) over time. This allows for the visualization of the dynamics of ion concentration changes.
-
Bar Graphs: Summarizing key parameters from the fluorescence traces, such as the peak fluorescence change (ΔF/F₀), the rate of change, or the area under the curve. These can be used to compare the effects of different treatments.
Example Data Table:
| Treatment Group | Baseline Fluorescence (F₀) (a.u.) | Peak Fluorescence (F_peak) (a.u.) | ΔF/F₀ ((F_peak - F₀) / F₀) |
| Control (Stimulus only) | 100 ± 5 | 500 ± 25 | 4.0 |
| This compound + Stimulus | 98 ± 6 | 150 ± 10 | 0.53 |
Signaling Pathway Diagrams
Calcium Signaling Pathway
Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. A common pathway for increasing intracellular Ca²⁺ involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ from the ER into the cytoplasm. This compound can be used to chelate this released Ca²⁺, thereby inhibiting downstream Ca²⁺-dependent signaling events.
Zinc Signaling Pathway
Intracellular zinc signals can be generated through various mechanisms, including release from intracellular stores like the endoplasmic reticulum and mitochondria, or influx from the extracellular space via ZIP transporters. These transient increases in cytosolic Zn²⁺ can modulate the activity of enzymes and transcription factors. This compound can be used to buffer these zinc signals, helping to elucidate their role in cellular regulation.
Conclusion
This compound is a powerful tool for researchers in various fields, including cell biology, neuroscience, and drug discovery. By enabling the specific chelation of intracellular metal ions, it allows for the investigation of their roles in a multitude of cellular functions. When used in conjunction with fluorescent ion indicators, this compound provides a robust method for dissecting the intricate signaling pathways that are fundamental to cellular life. Careful optimization of experimental protocols is essential for obtaining reliable and reproducible results.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metalloprotease Inhibition Using EDTA-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes like tissue remodeling, wound healing, and angiogenesis. However, dysregulated MMP activity is implicated in numerous pathological conditions, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, the inhibition of MMPs is a significant area of research for therapeutic intervention.
Ethylenediaminetetraacetic acid (EDTA) is a well-established, broad-spectrum inhibitor of metalloproteases. Its inhibitory action stems from its ability to chelate the divalent metal cations, such as zinc (Zn²⁺) and calcium (Ca²⁺), that are essential for the catalytic activity of these enzymes. By sequestering these metal ions, EDTA effectively renders the metalloprotease inactive. For intracellular applications, the cell-permeant derivative, EDTA acetoxymethyl ester (EDTA-AM), is utilized. Once inside the cell, cytosolic esterases cleave the AM esters, releasing EDTA to chelate intracellular metal ions and inhibit intracellular metalloproteases.
These application notes provide detailed protocols for the use of EDTA and this compound as metalloprotease inhibitors, guidance on determining optimal concentrations, and methods for assessing metalloprotease activity.
Data Presentation: Quantitative Inhibition of Metalloproteases by EDTA
While specific IC50 values for EDTA are not consistently reported in the literature due to its mechanism of action as a strong chelator, the following table summarizes effective concentrations and observed inhibition from various studies. It is important to note that the optimal concentration is highly dependent on the specific enzyme, substrate, and experimental conditions.
| Inhibitor | Target Metalloprotease(s) | System/Assay | Effective Concentration | Observed Inhibition | Reference(s) |
| EDTA | General Metalloproteases | Cell Culture Media | 1 mM | Sufficient to inhibit most metalloproteinases. | [1] |
| EDTA | General Metalloproteases | Extraction Buffers | 1-10 mM | Effective for inhibiting metal-activated proteases. | [2] |
| EDTA | Metallo-β-lactamase (IMP-1) | Purified Enzyme Assay | IC50: 55 ± 8.2 μM (as Ca-EDTA) | 50% inhibition of enzyme activity. | |
| EDTA | Endogenous Dentin MMPs | Human Dentin Beams | 17% (w/v) for 1 min | 55.1 ± 21.5% | |
| EDTA | Endogenous Dentin MMPs | Human Dentin Beams | 17% (w/v) for 2 min | 72.8 ± 11.7% | |
| EDTA | Endogenous Dentin MMPs | Human Dentin Beams | 17% (w/v) for 5 min | 74.7 ± 9.7% | |
| EDTA | MMP-2 | Rabbit Aqueous Humor (in vivo) | 2.5 mg intracameral injection | Significant reduction in MMP-2 activity. | [3] |
| EDTA | MMP-2 | Rabbit Aqueous Humor (in vivo) | 5 mg intracameral injection | Further significant reduction in MMP-2 activity. | [3] |
| This compound | Intracellular Metalloproteases | Mitotic HeLa Cells | 20 µM | Arrest of mitotic progression, indicating intracellular metal chelation. | [4] |
Mandatory Visualizations
Signaling Pathways in MMP Regulation
Caption: Signaling pathways leading to MMP expression and the mechanism of inhibition by this compound.
Experimental Workflow for Intracellular Metalloprotease Inhibition Assay
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on intracellular metalloproteases.
Experimental Protocols
Protocol 1: Preparation of EDTA and this compound Stock Solutions
Materials:
-
EDTA, Disodium Salt, Dihydrate (Molecular Grade)
-
EDTA, AM ester
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Sodium hydroxide (NaOH) for pH adjustment
-
Sterile, conical tubes
Procedure for 0.5 M EDTA Stock Solution (pH 8.0):
-
Weigh out the appropriate amount of EDTA disodium salt.
-
Add to a beaker with nuclease-free water (e.g., for 100 mL, start with 80 mL of water).
-
Stir vigorously on a magnetic stirrer. EDTA will not fully dissolve until the pH is adjusted.
-
Slowly add NaOH solution (e.g., 10 M) dropwise while monitoring the pH.
-
Continue to add NaOH until the EDTA is completely dissolved and the pH is 8.0.
-
Transfer the solution to a graduated cylinder and bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
Store at 4°C.
Procedure for 10 mM this compound Stock Solution:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Refer to the manufacturer's instructions for the exact volume).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
Protocol 2: Inhibition of Extracellular Metalloproteases in Cell Culture Supernatants or Lysates using EDTA
This protocol is suitable for preventing protein degradation by secreted or released metalloproteases.
Materials:
-
0.5 M EDTA stock solution (pH 8.0)
-
Cell culture supernatant or cell/tissue lysate
-
Ice
Procedure:
-
Immediately after collection, place the cell culture supernatant or lysate on ice to minimize enzymatic activity.
-
Add the 0.5 M EDTA stock solution to the sample to achieve a final concentration of 1-5 mM. For a final concentration of 5 mM in 1 mL of sample, add 10 µL of the 0.5 M stock solution.
-
Gently mix the sample.
-
Proceed with your downstream application (e.g., protein purification, immunoprecipitation, Western blotting).
Note: The optimal concentration of EDTA should be determined empirically for each specific application.
Protocol 3: Inhibition of Intracellular Metalloproteases using this compound in Live Cells
This protocol provides a starting point for loading cells with this compound to inhibit intracellular metalloprotease activity. It is crucial to optimize the concentration and incubation time for your specific cell type and experimental setup, as high concentrations of this compound and prolonged incubation can be cytotoxic.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cells cultured in a suitable format (e.g., 96-well plate, chamber slides)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Pluronic® F-127 (optional, can aid in solubilization of AM esters)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of Loading Medium:
-
Prepare a fresh dilution of the 10 mM this compound stock solution in serum-free medium to the desired final concentration. A starting concentration of 20 µM is recommended based on literature for some cell types.
-
If using Pluronic® F-127, it can be added to the loading medium at a final concentration of 0.02%.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm, serum-free medium or PBS.
-
Add the prepared loading medium containing this compound to the cells.
-
Incubate the cells for a defined period. A starting time of 100 minutes at 37°C is suggested.
-
-
Post-Loading:
-
After incubation, aspirate the loading medium.
-
Wash the cells twice with warm medium (with or without serum, depending on the subsequent experiment) to remove extracellular this compound.
-
The cells are now ready for subsequent experiments, such as induction of MMP activity or cell lysis for activity assays.
-
Optimization and Considerations:
-
Concentration Range: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to find the optimal balance between metalloprotease inhibition and cell viability.
-
Incubation Time: Vary the incubation time (e.g., 30 minutes to 2 hours) to determine the minimum time required for sufficient intracellular loading.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the toxic threshold of this compound for your specific cells.
-
Serum: Loading is typically performed in serum-free medium as serum components can interfere with the uptake of AM esters.
Protocol 4: General Metalloproteinase Activity Assay (Fluorogenic)
This protocol describes a general method to measure metalloproteinase activity in cell lysates or other biological samples using a fluorogenic substrate.
Materials:
-
Cell lysates (prepared from control and this compound treated cells)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Samples: Thaw cell lysates on ice. Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate to individual wells.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Substrate Control: Assay buffer + fluorogenic substrate.
-
Positive Control: Purified active MMP.
-
Inhibitor Control: Lysate from untreated cells + a known MMP inhibitor (e.g., 10 mM EDTA).
-
-
-
Reaction Initiation:
-
Dilute the fluorogenic MMP substrate in the assay buffer to the recommended working concentration.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Compare the rates of the this compound treated samples to the untreated controls to determine the percent inhibition.
-
Protocol 5: Gelatin Zymography
Gelatin zymography is a common method to detect the activity of gelatinases (e.g., MMP-2 and MMP-9).
Materials:
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in developing buffer at 37°C for 12-48 hours.
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatinolytic activity.
-
-
Analysis: Quantify the bands using densitometry.
Conclusion
EDTA and its cell-permeant analog, this compound, are powerful tools for the inhibition of metalloproteases in a wide range of research applications. The protocols provided herein offer a foundation for utilizing these inhibitors effectively. However, due to the variability in cell types, specific metalloproteases, and experimental conditions, empirical optimization of inhibitor concentration and incubation time is essential to achieve reliable and reproducible results while minimizing cytotoxicity.
References
Application Notes and Protocols for Studying Calcium Signaling Pathways with EDTA-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for cellular function. G protein-coupled receptors (GPCRs), upon activation, often trigger the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), through the canonical phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP₃) signaling cascade. This initial release can then be followed by store-operated calcium entry (SOCE) to replenish ER stores and sustain signaling.
To elucidate the specific roles of Ca²⁺ in these pathways, it is often necessary to buffer or chelate intracellular Ca²⁺ and observe the downstream consequences. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that binds divalent cations, including Ca²⁺.[1] Its acetoxymethyl (AM) ester form, EDTA-AM, is a membrane-permeant derivative that can be loaded into live cells.[1] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active EDTA in the cytoplasm where it can buffer changes in [Ca²⁺]i.[1]
These application notes provide a detailed protocol for the use of this compound in studying Ca²⁺ signaling pathways, a comparison with other common Ca²⁺ chelators, and examples of its application.
Mechanism of Action and Key Considerations
This compound passively diffuses across the plasma membrane into the cell. Intracellular esterases then hydrolyze the AM esters, releasing the free acid form of EDTA. EDTA is a hexadentate ligand that forms a stable complex with Ca²⁺, effectively buffering its concentration in the cytosol.[1]
When selecting a Ca²⁺ chelator, it is crucial to consider its affinity for Ca²⁺ (expressed as the dissociation constant, Kd), its selectivity over other divalent cations like magnesium (Mg²⁺), and its on- and off-rates for Ca²⁺ binding. These properties determine the effectiveness of the chelator in buffering different types of Ca²⁺ signals (e.g., rapid transients versus sustained elevations).
Data Presentation: Comparison of Intracellular Ca²⁺ Chelators
The choice of intracellular Ca²⁺ chelator can significantly impact experimental outcomes. EDTA, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) are commonly used chelators with distinct properties.[2]
| Property | EDTA | BAPTA | EGTA | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~1.7 x 10⁻⁷ M | ~1.1 x 10⁻⁷ M | ~1.5 x 10⁻⁷ M | |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.0 x 10⁻⁹ M | ~1.7 x 10⁻³ M | ~1.0 x 10⁻⁶ M | |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (~10⁵-fold) | Moderate | |
| Ca²⁺ On-Rate (kon) | ~3 x 10⁶ M⁻¹s⁻¹ | ~4-6 x 10⁸ M⁻¹s⁻¹ | ~1.5 x 10⁶ M⁻¹s⁻¹ | |
| Ca²⁺ Off-Rate (koff) | Slower | Faster | Slower | |
| pH Sensitivity | High | Low | Moderate |
Key Takeaways from the Data:
-
BAPTA is highly selective for Ca²⁺ over Mg²⁺ and has a fast on-rate, making it ideal for buffering rapid Ca²⁺ transients with minimal disruption to Mg²⁺-dependent processes.
-
EDTA has a lower selectivity for Ca²⁺ and a slower on-rate compared to BAPTA, making it more suitable for buffering sustained Ca²⁺ elevations where rapid kinetics are less critical. Its high affinity for Mg²⁺ should be considered in experimental design.
-
EGTA has a slower on-rate than BAPTA, which can be advantageous for distinguishing between the buffering of rapid local Ca²⁺ transients and slower, more global Ca²⁺ signals.
Signaling Pathway and Experimental Workflow Diagrams
To effectively study calcium signaling, it is essential to understand the underlying molecular pathways and the experimental steps involved.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock solution of EDTA, AM (MW: 580.5 g/mol ), dissolve 5.8 mg in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure the this compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Loading Adherent Cells with this compound for Calcium Signaling Studies
This protocol provides a general procedure for loading adherent cells with this compound to buffer intracellular calcium. This protocol is adapted from a similar procedure for EGTA-AM and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
This compound stock solution (from Protocol 1)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Agonist or other stimulus of interest
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in an appropriate imaging dish to achieve a confluence of 70-80% on the day of the experiment.
-
-
Preparation of Loading Buffer:
-
Prepare a fresh loading buffer by diluting the this compound stock solution into HBSS to the desired final concentration (typically 1-10 µM).
-
(Optional) To aid in the solubilization of this compound, it can be premixed with an equal volume of 20% Pluronic F-127 in DMSO before dilution in HBSS.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell line.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading buffer and wash the cells gently two to three times with pre-warmed HBSS to remove extracellular this compound.
-
Add fresh, pre-warmed HBSS and incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Calcium Indicator Loading and Imaging:
-
Following de-esterification of this compound, load the cells with a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) according to the manufacturer's protocol.
-
After loading the calcium indicator, wash the cells as described in step 4.
-
Replace the buffer with fresh HBSS. The cells are now ready for imaging.
-
Acquire a baseline fluorescence reading before adding the stimulus.
-
Add the agonist or other stimulus and record the change in fluorescence over time using a fluorescence microscope or plate reader.
-
Application Example: Investigating the Role of Intracellular Calcium in Ventilator-Induced Lung Injury
While a specific study using this compound to generate quantitative data on a signaling pathway was not identified, a study using the analogous chelator BAPTA-AM in a model of ventilator-induced lung injury (VILI) provides a relevant example of how intracellular calcium chelation can be used to probe physiological processes. In this study, pretreatment with BAPTA-AM was shown to mitigate the effects of high-tidal volume ventilation.
| Treatment Group | Dose (mg/kg) | Lung Wet/Dry Ratio | Total Protein in BALF (µg/mL) | Reference(s) |
| Control | - | 4.5 ± 0.2 | 150 ± 25 | |
| High-Tidal Volume (HTV) | - | 6.8 ± 0.5 | 800 ± 100 | |
| HTV + BAPTA-AM | 1.25 | 6.2 ± 0.4 | 650 ± 80 | |
| HTV + BAPTA-AM | 2.5 | 5.1 ± 0.3 | 300 ± 50 | |
| HTV + BAPTA-AM | 5.0 | 4.8 ± 0.2 | 250 ± 40 |
BALF: Bronchoalveolar lavage fluid. Data are representative and adapted from the findings of the cited study.
This example demonstrates how a cell-permeant calcium chelator can be used to establish a causal link between an increase in intracellular calcium and a pathological outcome. A similar experimental design could be employed with this compound to investigate the role of sustained calcium elevations in various cellular and in vivo models.
Troubleshooting and Best Practices
-
Cell Viability: High concentrations of this compound or prolonged incubation times can be toxic to cells. It is essential to perform a concentration-response curve and assess cell viability (e.g., using a trypan blue exclusion assay) to determine the optimal loading conditions.
-
Incomplete De-esterification: Incomplete hydrolysis of the AM esters will result in a lower intracellular concentration of active EDTA and may lead to compartmentalization of the dye in organelles. Ensure a sufficient de-esterification period (typically 30 minutes) after washing out the extracellular this compound.
-
Leakage of Chelator: Some cell types express organic anion transporters that can extrude the de-esterified chelator from the cytoplasm. This can be mitigated by including an anion transport inhibitor, such as probenecid (1-2.5 mM), in the extracellular buffer during the experiment.
-
pH Sensitivity of EDTA: The calcium-binding affinity of EDTA is pH-dependent. Ensure that the pH of your experimental buffers is stable and within the physiological range. For experiments where pH fluctuations are expected, BAPTA, which is less pH-sensitive, may be a more suitable choice.
Conclusion
This compound is a valuable tool for investigating the role of intracellular calcium in a wide range of signaling pathways. By buffering intracellular calcium, researchers can dissect the specific contributions of calcium-dependent events to cellular responses. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in studying calcium signaling. Careful consideration of the properties of EDTA in comparison to other chelators, such as BAPTA and EGTA, will enable researchers to select the most appropriate tool for their specific experimental questions.
References
Application Notes and Protocols for Live-Cell Imaging with EDTA-AM and Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of using the cell-permeant calcium chelator EDTA-AM in conjunction with fluorescent calcium indicators for live-cell imaging. This combination of tools allows for the controlled manipulation and monitoring of intracellular calcium ([Ca²⁺]i) dynamics, offering valuable insights into a wide array of cellular processes relevant to basic research and drug discovery.
Introduction to Intracellular Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast number of cellular functions, including gene expression, cell proliferation, muscle contraction, and neurotransmission.[1] The concentration of free Ca²⁺ in the cytosol is tightly regulated and maintained at a very low level (around 100 nM) compared to the extracellular environment (millimolar range).[2] Cellular signaling events trigger transient increases in [Ca²⁺]i, which are decoded by a host of Ca²⁺-binding proteins to elicit specific downstream responses. The ability to precisely measure and manipulate these Ca²⁺ signals is crucial for understanding cellular physiology and pathology.
Principle of Action: this compound and Calcium Indicators
This compound: An Intracellular Calcium Chelator
Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that binds divalent cations, including Ca²⁺. However, in its standard form, EDTA is not cell-permeable. To overcome this limitation, EDTA is chemically modified with acetoxymethyl (AM) esters, creating this compound. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant form of EDTA into the cytosol.[3] This trapped EDTA then acts as a Ca²⁺ "sponge," binding to free intracellular calcium ions and effectively reducing their concentration. This allows researchers to probe the necessity of Ca²⁺ for specific cellular events.
Fluorescent Calcium Indicators
Fluorescent calcium indicators are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. Like this compound, these indicators are often available in a cell-permeant AM ester form (e.g., Fluo-4 AM, Fura-2 AM). Once inside the cell and cleaved by esterases, they become fluorescent reporters of the local [Ca²⁺]i. These indicators are broadly categorized into two types:
-
Non-Ratiometric Indicators (e.g., Fluo-4): These indicators show a significant increase in fluorescence intensity upon binding Ca²⁺. They are well-suited for high-throughput screening and detecting the timing of calcium signals.
-
Ratiometric Indicators (e.g., Fura-2): These indicators exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, one can obtain a more quantitative measure of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[4]
Data Presentation: Comparison of Common Calcium Indicators
The choice of calcium indicator is critical and depends on the specific experimental requirements. Below is a summary of the key properties of two widely used indicators, Fluo-4 and Fura-2.
| Property | Fluo-4 | Fura-2 |
| Indicator Type | Non-Ratiometric, Single Wavelength | Ratiometric, Dual Excitation |
| Excitation (Ex) Max | ~494 nm | Ca²⁺-bound: ~340 nm; Ca²⁺-free: ~380 nm |
| Emission (Em) Max | ~516 nm | ~510 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~345 nM | ~145 nM |
| Fluorescence Change upon Ca²⁺ Binding | >100-fold increase in intensity | Shift in excitation spectrum |
| Primary Advantages | High signal-to-background ratio, compatible with standard FITC filter sets, ideal for HTS. | Allows for quantitative [Ca²⁺]i measurements, less sensitive to loading variations. |
| Primary Disadvantages | Intensity-based measurements can be affected by dye loading and photobleaching. | Requires a specialized imaging setup capable of rapid wavelength switching, potential for phototoxicity with UV excitation. |
Experimental Protocols
The following protocols provide a general framework for using this compound in conjunction with calcium indicators. It is crucial to optimize concentrations, incubation times, and other parameters for each specific cell type and experimental setup.
Protocol 1: General Procedure for Intracellular Calcium Chelation and Imaging
This protocol describes a sequential loading procedure, first with the calcium indicator and then with this compound, to observe the effect of calcium chelation on a subsequent stimulus-induced calcium transient.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluo-4 AM or Fura-2 AM (5 mM stock in anhydrous DMSO)
-
This compound (10 mM stock in anhydrous DMSO)
-
Pluronic® F-127 (10% w/v in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca²⁺ and Mg²⁺
-
Agonist/stimulus of interest
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency (typically 70-90%).
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing the calcium indicator. For Fluo-4 AM, a final concentration of 2-5 µM is common.[5]
-
To aid in dye solubilization, pre-mix the Fluo-4 AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting into the serum-free buffer. The final Pluronic® F-127 concentration should be around 0.02%.
-
Remove the culture medium, wash the cells once with HBSS, and add the indicator loading buffer.
-
Incubate for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
-
This compound Loading:
-
Prepare a loading buffer containing this compound. The effective concentration can range from 10-100 µM and must be optimized to achieve the desired level of calcium chelation without inducing cytotoxicity.
-
Similar to the indicator loading, Pluronic® F-127 can be used to facilitate this compound loading.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
De-esterification:
-
Wash the cells 2-3 times with HBSS to remove extracellular this compound.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of both the indicator and the chelator.
-
-
Live-Cell Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging and maintain at 37°C.
-
Acquire a baseline fluorescence signal.
-
Apply the stimulus of interest and record the changes in fluorescence over time.
-
Protocol 2: Determining the Effect of this compound on Resting Intracellular Calcium
This protocol is designed to directly visualize the effect of this compound on the basal [Ca²⁺]i.
Procedure:
-
Cell Preparation and Indicator Loading: Follow steps 1 and 2 from Protocol 4.1.
-
Baseline Imaging: After the de-esterification of the calcium indicator, mount the dish on the microscope and acquire a stable baseline fluorescence recording.
-
This compound Addition: While continuously imaging, carefully add the this compound loading buffer to the cells.
-
Monitoring Fluorescence: Continue to record the fluorescence signal to observe the decrease in [Ca²⁺]i as the this compound is loaded and becomes active.
Cytotoxicity Assessment
It is essential to assess the potential cytotoxicity of this compound at the concentrations used in your experiments. This can be done using a standard cell viability assay, such as the MTT assay or a live/dead cell staining kit, performed on cells treated with the same this compound loading protocol. Studies have shown that high concentrations of EDTA can be cytotoxic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular calcium signaling pathway and points of intervention.
Caption: Experimental workflow for sequential loading of reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescence after stimulus | Insufficient indicator loading. | Optimize indicator concentration and incubation time. Use Pluronic® F-127 to aid loading. |
| Cells are unhealthy or dead. | Check cell viability. Ensure gentle handling during washes. | |
| This compound concentration is too high, completely buffering the Ca²⁺ signal. | Perform a dose-response curve for this compound to find a suitable concentration. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of wash steps. |
| Autofluorescence from cell culture medium. | Use phenol red-free medium for imaging. | |
| Cells appear unhealthy or detach | Cytotoxicity from this compound or the loading procedure. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound. Reduce incubation times. |
| Phototoxicity from the imaging process. | Reduce excitation light intensity and exposure time. | |
| Inconsistent results between experiments | Variation in dye or chelator loading efficiency. | Ensure consistent cell density, incubation times, and temperatures. |
| Differences in cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
Applications in Research and Drug Development
The combined use of this compound and calcium indicators is a powerful tool for:
-
Validating the role of calcium in signaling pathways: By chelating intracellular calcium, researchers can confirm whether a specific cellular response is calcium-dependent.
-
Dissecting calcium sources: In combination with experiments in calcium-free medium, this compound can help differentiate between calcium influx from the extracellular space and release from internal stores.
-
Screening for compounds that modulate calcium signaling: In drug discovery, this methodology can be used to identify compounds that inhibit or potentiate calcium-dependent processes.
-
Studying store-operated calcium entry (SOCE): By chelating cytosolic calcium, one can investigate the mechanisms that regulate the refilling of intracellular calcium stores.
By providing a means to both manipulate and monitor intracellular calcium dynamics, the combination of this compound and fluorescent calcium indicators offers a versatile and insightful approach for cell biology research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EDTA, AM ester | AAT Bioquest [aatbio.com]
- 4. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
Application Notes and Protocols for Modulating and Measuring Intracellular Free Magnesium Using EDTA-AM and Fluorescent Indicators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a critical cofactor in over 600 enzymatic reactions, playing an essential role in cellular metabolism, signal transduction, and nucleic acid synthesis.[1][2] Dysregulation of intracellular free magnesium ([Mg²⁺]ᵢ) has been implicated in a variety of pathological conditions. The ability to precisely manipulate and measure [Mg²⁺]ᵢ is therefore crucial for understanding its physiological roles and for the development of novel therapeutics.
These application notes provide a comprehensive protocol for the experimental reduction of intracellular free magnesium using the cell-permeant chelator EDTA-AM, followed by the quantification of these changes using the ratiometric fluorescent indicator, Mag-Fura-2 AM.
Principle of the Method
The protocol involves a two-stage process:
-
Chelation of Intracellular Magnesium: Cells are first loaded with EDTA Acetoxymethyl (AM) ester (this compound). The lipophilic AM groups facilitate its passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the impermeant and active form of EDTA. This trapped EDTA then chelates intracellular divalent cations, including Mg²⁺, thereby reducing the concentration of free magnesium ions.
-
Measurement of Intracellular Magnesium: Following the reduction of [Mg²⁺]ᵢ, the concentration is measured using a fluorescent indicator. Mag-Fura-2 AM is a cell-permeant ratiometric indicator for magnesium. Similar to this compound, it enters the cell and is cleaved by esterases to its active form, Mag-Fura-2. Mag-Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Mg²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular free magnesium concentration can be determined, independent of dye concentration, path length, and instrument efficiency.
Materials and Reagents
-
This compound (Acetoxymethyl ester of Ethylenediaminetetraacetic acid)
-
Mag-Fura-2 AM (Acetoxymethyl ester of Mag-Fura-2)
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fetal Bovine Serum (FBS)
-
Cell culture medium
-
Probenecid (optional)
-
Ionomycin or 4-bromo A-23187 (for calibration)
-
Magnesium-free and high-magnesium calibration buffers
Data Presentation
Table 1: Properties of Common Fluorescent Magnesium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ | Ratiometric |
| Mag-Fura-2 | ~330 (Mg²⁺-bound) / ~370 (Mg²⁺-free) | ~510 | 1.9 mM | Yes |
| Magnesium Green™ | ~506 | ~531 | 1.0 mM | No |
| Mag-Fluo-4 | ~490 | ~515 | 4.7 mM | No |
Table 2: Representative Intracellular Free Magnesium Concentrations
| Cell Type/Condition | Baseline [Mg²⁺]ᵢ | [Mg²⁺]ᵢ after Depletion | Reference |
| Human Red Blood Cells (Normal) | 178 ± 6.3 µM | N/A | [3] |
| Human Red Blood Cells (Hypomagnesemic) | 146 ± 7.1 µM | N/A | [3] |
| Sheep Red Blood Cells | 335 ± 60 µM | N/A | [4] |
| Gestational Diabetic Women (Erythrocytes) | 140 ± 20 µmol/L | N/A | |
| Normal Pregnant Women (Erythrocytes) | 169 ± 27 µmol/L | N/A |
Experimental Protocols
Protocol 1: Depletion of Intracellular Free Magnesium using this compound
This protocol describes the loading of cells with this compound to chelate intracellular free magnesium.
-
Preparation of Stock Solutions:
-
Prepare a 10-100 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This solution may require gentle warming to fully dissolve. Store at room temperature.
-
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency.
-
-
Loading with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the loading buffer by diluting the this compound stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
To aid in the solubilization of this compound, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic® F-127, and then add this mixture to the loading buffer to achieve the final desired concentration. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 30-100 minutes at 37°C. The optimal incubation time will vary depending on the cell type.
-
After incubation, wash the cells three times with the physiological buffer to remove extracellular this compound.
-
The cells are now ready for the measurement of intracellular magnesium or for use in downstream applications.
-
Protocol 2: Measurement of Intracellular Free Magnesium using Mag-Fura-2 AM
This protocol details the measurement of [Mg²⁺]ᵢ using the ratiometric indicator Mag-Fura-2 AM. This can be performed on control cells and cells pre-treated with this compound.
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Use the previously prepared 20% (w/v) Pluronic® F-127 stock solution.
-
-
Loading with Mag-Fura-2 AM:
-
Prepare a loading solution with a final concentration of 1-5 µM Mag-Fura-2 AM in a physiological buffer.
-
Similar to the this compound loading, pre-mix the Mag-Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer.
-
(Optional) Add probenecid (final concentration 1-2.5 mM) to the loading buffer to inhibit the extrusion of the de-esterified dye by organic anion transporters.
-
Remove the culture medium (or the buffer from the final wash of the this compound protocol) and add the Mag-Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with the physiological buffer (containing probenecid if used in the loading step).
-
Incubate the cells for a further 30 minutes in the buffer to allow for complete de-esterification of the intracellular Mag-Fura-2 AM.
-
-
Fluorescence Measurement:
-
Using a fluorescence microscope or plate reader equipped for ratiometric measurements, excite the cells alternately at ~340 nm and ~380 nm.
-
Measure the fluorescence emission at ~510 nm for each excitation wavelength.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then used to calculate the intracellular free magnesium concentration.
-
Protocol 3: In Situ Calibration of Mag-Fura-2
To obtain accurate quantitative data, it is essential to perform an in situ calibration of the fluorescent indicator.
-
Prepare Calibration Buffers:
-
Magnesium-free buffer (for Rmin): A buffer containing a high concentration of a magnesium chelator (e.g., 10 mM EDTA) to ensure that the intracellular Mag-Fura-2 is in its magnesium-free state.
-
High-magnesium buffer (for Rmax): A buffer with a saturating concentration of magnesium (e.g., 50 mM MgCl₂) to ensure all intracellular Mag-Fura-2 is bound to magnesium.
-
Both buffers should contain a magnesium ionophore such as 5-10 µM ionomycin or 4-bromo A-23187 to equilibrate intracellular and extracellular magnesium concentrations.
-
-
Determine Rmin:
-
After loading the cells with Mag-Fura-2 AM and allowing for de-esterification, perfuse the cells with the magnesium-free buffer containing the ionophore.
-
Measure the F₃₄₀/F₃₈₀ ratio until a stable minimum is reached. This is Rmin.
-
-
Determine Rmax:
-
Perfuse the same cells with the high-magnesium buffer containing the ionophore.
-
Measure the F₃₄₀/F₃₈₀ ratio until a stable maximum is reached. This is Rmax.
-
-
Calculate Intracellular Free Magnesium Concentration:
-
The [Mg²⁺]ᵢ can be calculated using the Grynkiewicz equation: [Mg²⁺]ᵢ = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:
-
Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺ (~1.9 mM).
-
R is the experimentally measured F₃₄₀/F₃₈₀ ratio.
-
Rmin is the minimum fluorescence ratio in the absence of magnesium.
-
Rmax is the maximum fluorescence ratio at saturating magnesium concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for the magnesium-free and magnesium-bound forms of the indicator, respectively.
-
-
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the chelation and measurement of intracellular free magnesium.
Key Signaling Pathways Modulated by Intracellular Magnesium
Figure 2: Central role of intracellular free magnesium in regulating key cellular signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. Divalent Metal Ions Mg²⁺ and Ca²⁺ Have Distinct Effects on Protein Kinase A Activity and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of intracellular free magnesium by nuclear magnetic resonance in human magnesium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between total magnesium concentration and free intracellular magnesium in sheep red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDTA-AM Treatment in HeLa Cells
Topic: EDTA-AM Treatment for Inducing Mitotic Arrest in HeLa Cells
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid acetoxymethyl ester (this compound) is a cell-permeable derivative of the well-known chelating agent EDTA.[1] Once inside the cell, non-specific cytosolic esterases cleave the acetoxymethyl esters, releasing EDTA to sequester intracellular divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). Both Mg²⁺ and Ca²⁺ are critical cofactors for numerous enzymatic activities and play essential roles in cell cycle progression, particularly during mitosis. The targeted depletion of these ions by this compound can disrupt key mitotic events, leading to cell cycle arrest at the G2/M phase. This property makes this compound a valuable tool for studying the mechanisms of mitosis and for investigating potential anti-cancer therapeutic strategies that target mitotic progression.
These application notes provide a comprehensive guide for utilizing this compound to induce mitotic arrest in HeLa cells, a widely used human cervical cancer cell line in biomedical research. Detailed protocols for treatment, quantification of mitotic arrest, and analysis of the underlying signaling pathways are presented.
Mechanism of Action
This compound exerts its effect by chelating intracellular divalent cations, primarily Mg²⁺ and Ca²⁺. These ions are indispensable for various mitotic processes:
-
Magnesium (Mg²⁺): Is essential for the activity of many enzymes involved in mitosis, including kinases that regulate mitotic entry and progression. It is also crucial for the proper formation and stability of the mitotic spindle. Depletion of intracellular Mg²⁺ can lead to defects in microtubule organization and spindle assembly, activating the spindle assembly checkpoint (SAC).
-
Calcium (Ca²⁺): Intracellular calcium transients are known to be important for the regulation of mitotic events, including the metaphase-to-anaphase transition.
By sequestering these vital cations, this compound treatment disrupts the intricate molecular machinery of mitosis, leading to the activation of the SAC and subsequent arrest of the cell cycle in mitosis.
Data Presentation
The following table summarizes the expected quantitative data from experiments investigating the effect of this compound on the mitotic index and cell cycle distribution in HeLa cells. The data presented here are illustrative and should be replaced with experimental findings.
| Treatment Group | Concentration (µM) | Mitotic Index (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 0.8 | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |
| This compound | 10 | 15.7 ± 1.9 | 40.1 ± 2.5 | 22.5 ± 1.7 | 37.4 ± 2.3 |
| This compound | 25 | 35.4 ± 3.1 | 25.8 ± 1.9 | 15.7 ± 1.3 | 58.5 ± 3.5 |
| This compound | 50 | 58.9 ± 4.5 | 15.2 ± 1.4 | 8.9 ± 0.9 | 75.9 ± 4.1 |
| Nocodazole (Positive Control) | 0.1 | 65.3 ± 5.2 | 12.5 ± 1.1 | 7.2 ± 0.8 | 80.3 ± 5.5 |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest in HeLa Cells with this compound
This protocol describes the treatment of HeLa cells with this compound to induce mitotic arrest.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well plates or chamber slides
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates or chamber slides at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
Preparation of Treatment Medium: Prepare the this compound treatment medium by diluting the this compound stock solution and Pluronic F-127 in pre-warmed DMEM. A final concentration range of 10-50 µM for this compound is recommended for initial experiments. The final concentration of Pluronic F-127 should be 0.02%. Prepare a vehicle control medium containing the same concentration of DMSO and Pluronic F-127.
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for a period of 16-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Cell Harvesting and Fixation: After incubation, proceed with the desired downstream analysis, such as quantification of mitotic index by immunofluorescence or cell cycle analysis by flow cytometry.
Protocol 2: Quantification of Mitotic Index by Immunofluorescence
This protocol details the staining and quantification of mitotic cells.
Materials:
-
Treated and fixed HeLa cells on chamber slides
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the treated cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the slides with mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The mitotic index is calculated as the percentage of mitotic cells (positive for the mitotic marker) out of the total number of cells (DAPI-stained nuclei).[2][3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the preparation of cells for cell cycle analysis using propidium iodide (PI) staining.[4]
Materials:
-
Treated and harvested HeLa cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for inducing and analyzing mitotic arrest in HeLa cells using this compound.
Caption: Proposed signaling pathway of this compound-induced mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automatic quantitation of cell growth and determination of mitotic index using DAPI nuclear staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Hydrolysis of EDTA-AM in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete intracellular hydrolysis of EDTA-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (ethylenediaminetetraacetic acid acetoxymethyl ester) is a cell-permeant version of the well-known metal chelator EDTA. The acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups. This process, known as hydrolysis, traps the now membrane-impermeant and active form of EDTA within the cytosol, where it can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1]
Q2: What are the signs of incomplete this compound hydrolysis?
Incomplete hydrolysis of this compound can lead to suboptimal or inconsistent experimental results. The primary indicator is a reduced or absent chelating effect. For example, if this compound is used to buffer intracellular calcium, incomplete hydrolysis would result in a smaller than expected decrease in the free intracellular calcium concentration upon stimulation.
Q3: Why is complete hydrolysis of this compound important?
Only the fully de-esterified form of EDTA is an effective metal ion chelator. Partially or unhydrolyzed this compound has a low affinity for divalent cations and will not effectively buffer their intracellular concentrations. Therefore, ensuring complete hydrolysis is critical for the accurate and intended function of EDTA in cellular experiments.[1]
Q4: Can the solvent used to dissolve this compound affect hydrolysis?
Yes, the choice and quality of the solvent are important. This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] The presence of water in the DMSO can lead to premature hydrolysis of the AM esters before the compound enters the cells, reducing the effective concentration of cell-permeant this compound. It is recommended to use fresh, anhydrous DMSO and to prepare fresh working solutions for each experiment.
Troubleshooting Guide: Incomplete this compound Hydrolysis
This guide addresses the common causes of incomplete this compound hydrolysis and provides systematic troubleshooting steps.
Issue: Suboptimal chelation of intracellular ions after loading with this compound.
This is often due to insufficient conversion of this compound to EDTA by intracellular esterases. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Optimization |
| Insufficient Incubation Time | Extend the incubation period to allow for complete de-esterification. Typical incubation times range from 30 to 60 minutes, but this can be cell-type dependent. Optimization by testing a time course (e.g., 30, 60, 90 minutes) is recommended.[2] |
| Suboptimal Incubation Temperature | While 37°C is commonly used, some cell lines may have better outcomes at lower temperatures (e.g., room temperature, ~20-25°C) for a longer duration to maintain cell health and allow for sufficient enzymatic activity. Test a range of temperatures to find the optimal condition for your specific cells. |
| Low Intracellular Esterase Activity | Some cell types, such as primary neurons or certain stem cells, inherently possess lower esterase activity. For these cells, it is crucial to optimize loading conditions by systematically testing a range of incubation times and temperatures. If hydrolysis remains low, consider alternative cell-loading techniques if available. |
| Inappropriate this compound Concentration | Using an this compound concentration that is too high can lead to cellular toxicity and incomplete processing. A typical starting concentration is in the range of 1-10 µM, but the optimal concentration should be determined empirically for each cell line by performing a dose-response experiment. |
| Poor Cell Health | Cells that are unhealthy, senescent, or not in the logarithmic growth phase may exhibit reduced metabolic and enzymatic activity, including lower esterase activity. Ensure that cells are healthy and at an appropriate confluency before starting the experiment. |
| Presence of Esterases in Serum | The serum used in cell culture media can contain esterases that may hydrolyze this compound extracellularly. It is recommended to load cells in a serum-free medium to prevent this issue. |
| Compartmentalization of the Dye | In some cases, the AM ester or its partially hydrolyzed products can accumulate in intracellular organelles, preventing complete hydrolysis in the cytosol. Lowering the loading temperature may help to reduce this phenomenon. |
Data Presentation: General Loading Conditions for AM Esters
The optimal loading conditions for this compound are cell-type specific and need to be empirically determined. The following table provides general starting guidelines for common cell lines.
| Cell Line | Starting this compound Concentration | Incubation Time (minutes) | Incubation Temperature (°C) |
| HeLa | 2-5 µM | 30-45 | 37 |
| Jurkat | 1-3 µM | 20-30 | 37 |
| CHO | 3-7 µM | 45-60 | 37 |
| Primary Neurons | 0.5-2 µM | 45-60 | Room Temperature or 37 |
| Fibroblasts | 2-5 µM | 30-60 | 37 |
Note: This table provides general starting points. It is crucial to optimize these parameters for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Intracellular Esterase Activity using Calcein-AM
This protocol provides a method to assess the general intracellular esterase activity of a cell line, which can be indicative of its ability to hydrolyze this compound. Calcein-AM is a non-fluorescent compound that becomes intensely green-fluorescent upon hydrolysis by intracellular esterases.
Materials:
-
Calcein-AM (stock solution in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~490 nm/~520 nm)
-
Cell culture medium
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.
-
Preparation of Calcein-AM Working Solution: Prepare a 2X working solution of Calcein-AM (e.g., 2 µM) in HBSS or serum-free medium immediately before use.
-
Cell Treatment:
-
For adherent cells, carefully aspirate the culture medium.
-
For suspension cells, gently centrifuge the plate and aspirate the supernatant.
-
-
Loading: Add an equal volume of the 2X Calcein-AM working solution to each well (final concentration e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
Interpretation:
-
High fluorescence signal: Indicates robust intracellular esterase activity, suggesting the cells are likely capable of hydrolyzing this compound efficiently.
-
Low fluorescence signal: Suggests low esterase activity, which may be the cause of incomplete this compound hydrolysis. In this case, optimization of loading conditions (longer incubation, higher temperature, or different this compound concentration) is necessary.
Protocol 2: Indirect Assessment of this compound Hydrolysis
This protocol indirectly assesses the degree of this compound hydrolysis by measuring its chelating effect on a target divalent cation, such as calcium, using a fluorescent calcium indicator.
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Ionomycin or other suitable calcium ionophore
-
Calcium-containing and calcium-free buffers
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Loading with Calcium Indicator: Load cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Wash: Wash the cells twice with a calcium-free buffer to remove extracellular indicator.
-
This compound Loading: Incubate the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a set period (e.g., 45 minutes) at the desired temperature.
-
Wash: Wash the cells twice with a calcium-containing buffer to remove extracellular this compound.
-
Baseline Fluorescence: Measure the baseline fluorescence of the calcium indicator.
-
Stimulation: Add a calcium ionophore (e.g., Ionomycin at 1-5 µM) to induce a rapid influx of extracellular calcium.
-
Fluorescence Measurement: Immediately measure the peak fluorescence of the calcium indicator.
Interpretation:
-
In cells without this compound, the addition of ionomycin should cause a large increase in fluorescence.
-
In cells with successfully hydrolyzed EDTA, the increase in fluorescence upon ionomycin addition will be significantly blunted or absent, as the intracellular EDTA will chelate the incoming calcium.
-
The degree of fluorescence quenching will be proportional to the intracellular concentration of active EDTA, thus providing an indirect measure of hydrolysis efficiency.
Visualizations
Chemical Hydrolysis of this compound
Caption: Intracellular hydrolysis of this compound by esterases.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Decision tree for troubleshooting incomplete this compound hydrolysis.
Experimental Workflow for Assessing Hydrolysis
Caption: Step-by-step workflow for the indirect assessment of this compound hydrolysis.
References
Technical Support Center: Minimizing EDTA-AM Cytotoxicity in Long-term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize EDTA-AM cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (ethylenediaminetetraacetic acid acetoxymethyl ester) is a cell-permeant form of the metal chelator EDTA.[1] The acetoxymethyl (AM) ester groups mask the negatively charged carboxylates of EDTA, rendering the molecule uncharged and able to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, releasing the active, membrane-impermeant form of EDTA.[1] This intracellularly trapped EDTA can then chelate divalent cations, such as calcium (Ca²⁺).
Q2: What are the primary causes of this compound cytotoxicity in long-term experiments?
The cytotoxicity of this compound in long-term experiments stems from several factors:
-
Formaldehyde Production: The hydrolysis of each AM ester group by intracellular esterases releases a molecule of formaldehyde, a known cytotoxic and genotoxic agent.[2][3][4] Formaldehyde can cause a range of detrimental effects, including DNA-protein cross-links and induction of cell death.
-
Intracellular Acidification: The cleavage of AM esters also produces protons (H⁺), which can lead to a decrease in intracellular pH (acidification). This can disrupt normal cellular function and contribute to toxicity.
-
Incomplete De-esterification: If the intracellular esterase activity is insufficient or overwhelmed, partially hydrolyzed forms of this compound may accumulate. These intermediates are not effective at chelating calcium and their intracellular accumulation may have off-target effects.
-
Over-chelation of Divalent Cations: While the intended purpose of EDTA is to chelate metal ions, excessive chelation of essential divalent cations like Ca²⁺ and Mg²⁺ over long periods can disrupt numerous cellular processes, leading to cell death.
-
Toxicity of Solubilizing Agents: Reagents used to dissolve and load this compound, such as Pluronic F-127 and DMSO, can also contribute to cytotoxicity, especially in long-term cultures.
Q3: How does Pluronic F-127 contribute to cytotoxicity?
Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of hydrophobic AM esters in aqueous media. While generally considered biocompatible at low concentrations, it can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure. The mechanism can involve the disruption of cell membranes. For long-term experiments, it is crucial to use the lowest effective concentration of Pluronic F-127.
Q4: Are there less cytotoxic alternatives to this compound for long-term intracellular calcium chelation?
Yes, several alternatives are available that may be more suitable for long-term experiments:
-
BAPTA-AM: This is a popular alternative that is more selective for Ca²⁺ over Mg²⁺ and is less pH-sensitive than EDTA. BAPTA also has faster Ca²⁺ binding and release kinetics. However, BAPTA-AM can also induce delayed necrosis in some cell types, so its suitability should be empirically determined.
-
EGTA-AM: EGTA has a higher affinity for Ca²⁺ than EDTA and can be loaded into cells using its AM ester form. Its slower Ca²⁺ binding kinetics compared to BAPTA can be advantageous in distinguishing between rapid and slow calcium signaling events.
-
Genetically Encoded Calcium Indicators (GECIs): For long-term studies, GECIs (e.g., GCaMP series) are often a superior choice as they are genetically expressed by the cells, avoiding the issues of chemical loading and the toxicity of AM esters.
Troubleshooting Guide
Problem 1: High levels of cell death observed 24-48 hours after loading with this compound.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a concentration titration to determine the lowest effective concentration that achieves the desired level of metal chelation without causing significant cell death. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it. |
| Prolonged incubation time. | Reduce the incubation time during loading. A shorter exposure to the loading medium can minimize the initial toxic insult. Optimize for the shortest time that allows for adequate intracellular accumulation. |
| Incomplete de-esterification and accumulation of toxic byproducts. | After loading, wash the cells thoroughly with fresh, serum-free medium to remove extracellular this compound. Allow for a sufficient "rest" period (de-esterification time) of at least 30-60 minutes in fresh medium before starting the long-term experiment to ensure complete hydrolysis of the AM esters. |
| High concentration of Pluronic F-127 or DMSO. | Reduce the final concentration of Pluronic F-127 to the lowest possible level that still allows for adequate solubilization of this compound (typically ≤ 0.02%). Similarly, keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
| Cell type is particularly sensitive. | Consider using a less cytotoxic alternative such as BAPTA-AM or EGTA-AM, after performing viability tests. For very long-term studies, transitioning to a genetically encoded calcium modulator may be necessary. |
Problem 2: Inconsistent or unexpected experimental results over time.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of this compound. | Incomplete de-esterification leads to a mixed population of molecules, only some of which are active chelators. This can lead to variable results. Ensure adequate de-esterification time and consider assessing esterase activity in your cell type. |
| Leakage of de-esterified EDTA from cells. | The negatively charged, de-esterified EDTA can be actively transported out of the cell over time by organic anion transporters. This can be mitigated by including an anion transport inhibitor, such as probenecid (1-2.5 mM), in the culture medium. |
| Sub-lethal cytotoxicity affecting cellular physiology. | Even at concentrations that do not cause overt cell death, the byproducts of AM ester hydrolysis (formaldehyde, H⁺) can induce stress responses and alter normal cellular function, leading to unreliable experimental outcomes. Perform functional assays (e.g., metabolic activity, mitochondrial membrane potential) to assess cell health at different time points. |
Data Presentation
Table 1: Recommended Starting Concentrations for Loading Reagents
| Reagent | Recommended Starting Concentration | Notes |
| This compound | 1 - 10 µM | Cell-type dependent. A titration is highly recommended. |
| Pluronic F-127 | 0.01% - 0.04% (w/v) | Use the lowest concentration that ensures solubility of the AM ester. |
| DMSO | < 0.5% (v/v) | Higher concentrations can be toxic. |
Table 2: Key Time Parameters for this compound Loading Protocol
| Parameter | Recommended Duration | Rationale |
| Loading Incubation Time | 30 - 60 minutes | Shorter times reduce toxicity, but may result in lower intracellular concentrations. This needs to be optimized for each cell type and experimental need. |
| De-esterification Time | At least 30 - 60 minutes | Allows intracellular esterases to completely cleave the AM esters, activating the EDTA and clearing toxic intermediates. |
| Post-Loading Viability Assessment | 24, 48, and 72 hours | Essential for determining the long-term cytotoxic effects of the loading procedure. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and grow for 24 hours.
-
This compound Loading: Load the cells with varying concentrations of this compound according to your optimized protocol. Include control wells with no this compound.
-
Incubation: After the de-esterification period, incubate the cells for the desired long-term experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently mix to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance and can be expressed as a percentage of the control (untreated) cells.
Protocol 2: Conceptual Approach for Assessing Intracellular De-esterification
This conceptual protocol is based on methods for measuring intracellular esterase activity.
-
Use of a Ratiometric Esterase Sensor: Co-load cells with this compound and a ratiometric fluorescent esterase sensor that changes its fluorescence properties upon cleavage by esterases.
-
Time-Lapse Imaging: Perform time-lapse fluorescence microscopy immediately after loading.
-
Data Analysis: Monitor the change in the fluorescence ratio of the esterase sensor over time. The rate of change in the sensor's fluorescence will be proportional to the intracellular esterase activity. This can provide an estimate of the time required for complete de-esterification of this compound in your specific cell type. A plateau in the ratiometric signal would indicate the completion of esterase activity.
Visualizations
Caption: Mechanism of this compound uptake and cytotoxicity.
Caption: Optimized workflow for loading this compound.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing EDTA-AM Loading for Diverse Cell Types: A Technical Support Center
Welcome to the technical support center for optimizing the intracellular delivery of EDTA using its acetoxymethyl ester (EDTA-AM). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions encountered during experimental procedures.
Understanding this compound Loading
This compound is a cell-permeant form of the widely used metal ion chelator, EDTA.[1] Its lipophilic acetoxymethyl (AM) ester groups facilitate its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active EDTA within the cytosol.[1] This process, however, is highly dependent on several factors, including the specific cell type, leading to variability in loading efficiency and potential cytotoxicity.
Troubleshooting Guide
Researchers may encounter several challenges when optimizing this compound loading. This guide addresses the most common issues in a question-and-answer format.
Q1: Why am I observing low or no intracellular this compound loading?
A1: Low loading efficiency can be attributed to several factors:
-
Suboptimal Reagent Concentration: The concentration of this compound, as well as dispersing agents like Pluronic F-127, is critical.[2][3]
-
Presence of Serum: Esterases present in serum can prematurely hydrolyze this compound outside the cells, preventing its entry.[4]
-
Low Intracellular Esterase Activity: The rate of intracellular hydrolysis of this compound is dependent on the activity of endogenous esterases, which can vary significantly between cell types.
-
Incorrect Incubation Conditions: Temperature and incubation time can significantly impact both the uptake of this compound and the activity of intracellular esterases.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Inadequate this compound Concentration | Titrate the this compound concentration. Start with a range of 1-10 µM and increase if necessary. For some specific applications, concentrations as high as 20 mM have been reported, but this is not typical and may be cytotoxic. |
| Suboptimal Pluronic F-127 Concentration | Optimize the Pluronic F-127 concentration. A final concentration of 0.02% to 0.1% is a common starting point. Prepare a 20% stock solution in DMSO and mix 1:1 with your this compound stock before diluting in the loading medium. |
| Presence of Serum in Loading Medium | Perform the loading in a serum-free medium or buffer. If serum is required for cell health, minimize the incubation time. |
| Low Intracellular Esterase Activity | Increase the incubation time to allow for more complete hydrolysis. Pre-screen different cell lines for their relative esterase activity if this is a recurring issue. |
| Inappropriate Incubation Temperature | Most loading protocols are optimized for 37°C. However, loading at room temperature may reduce dye compartmentalization into organelles. Test a range of temperatures (e.g., room temperature, 37°C) to find the optimal condition for your cells. |
Q2: My cells are showing signs of cytotoxicity or poor viability after this compound loading. What can I do?
A2: Cytotoxicity is a common concern with AM esters and can be caused by the loading process itself or the intracellular accumulation of byproducts like formaldehyde.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| High this compound Concentration | Reduce the this compound concentration to the lowest effective level. Perform a dose-response curve to determine the optimal concentration that balances loading efficiency and cell viability. |
| Prolonged Incubation Time | Decrease the incubation time. Monitor the loading periodically to determine the minimum time required to achieve sufficient intracellular concentration. |
| Toxicity of Loading Reagents | Ensure the final concentration of DMSO is low (typically ≤ 0.5%). While Pluronic F-127 is generally well-tolerated, use the lowest effective concentration. |
| Intracellular Formaldehyde Accumulation | After loading, wash the cells thoroughly with fresh, serum-free medium to remove extracellular this compound and allow for a recovery period before starting your experiment. |
Frequently Asked Questions (FAQs)
Q3: What is a good starting concentration for this compound loading?
A3: A universal starting concentration does not exist due to cell-type variability. However, a common starting range for many cell types is 1-10 µM . It is crucial to perform a titration for each new cell type and experimental setup to determine the optimal concentration.
Q4: How does this compound compare to BAPTA-AM?
A4: Both are cell-permeant chelators that are hydrolyzed by intracellular esterases. The primary difference lies in their selectivity for divalent cations. BAPTA is highly selective for Ca²⁺ over Mg²⁺, whereas EDTA chelates a broader range of divalent and trivalent cations. BAPTA-AM is often preferred for specifically buffering intracellular calcium, while this compound is used for more general metal ion chelation. Cytotoxicity profiles may also differ, and it has been suggested that the toxicity of EDTA may not be solely due to its calcium-chelating ability.
Q5: Should I use serum in my loading medium?
A5: It is generally recommended to perform this compound loading in a serum-free medium . Serum contains esterases that can cleave the AM esters extracellularly, preventing the molecule from entering the cells. If your cells are sensitive to serum deprivation, you can minimize the loading time or perform a gradual adaptation to serum-free conditions.
Q6: What is the role of Pluronic F-127?
A6: Pluronic F-127 is a non-ionic surfactant that aids in dispersing the hydrophobic this compound in the aqueous loading buffer, preventing its aggregation and improving its availability to the cells.
Q7: How can I assess the loading efficiency of this compound?
A7: Since unlabeled EDTA is not fluorescent, direct visualization of its loading is not straightforward. However, you can infer successful loading by observing the expected biological effect of intracellular metal ion chelation. For a more direct assessment, a fluorescently tagged version of this compound could be used, or co-loading with a calcium indicator dye like Fura-2 AM can be performed to observe the effect of EDTA on intracellular calcium levels.
Experimental Protocols
Protocol 1: General Procedure for this compound Loading
-
Cell Preparation: Plate cells in a suitable culture vessel to allow them to adhere and reach the desired confluency (typically 70-90%). For suspension cells, ensure they are in the logarithmic growth phase.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Loading Solution Preparation:
-
Immediately before use, mix equal volumes of the this compound stock solution and the Pluronic F-127 stock solution.
-
Dilute this mixture into a serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final this compound concentration (e.g., 1-10 µM).
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C or room temperature.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with a fresh, warm, serum-free medium to remove any extracellular this compound.
-
-
Experimentation: Proceed with your downstream experimental application.
Protocol 2: Assessing Cell Viability using MTT Assay
-
Cell Treatment: Load cells with varying concentrations of this compound as described in Protocol 1 in a 96-well plate. Include untreated control wells.
-
Incubation: After the desired treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualization of Workflows and Concepts
Caption: Experimental workflow for loading cells with this compound.
Caption: Troubleshooting logic for common this compound loading issues.
Caption: Mechanism of this compound uptake and activation in a cell.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid EDTA-AM precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with EDTA-AM precipitation in culture media.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Q1: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in culture media can occur for several reasons:
-
Low Solubility: this compound is lipophilic and has poor solubility in aqueous solutions like culture media. Direct addition of a concentrated this compound stock to the media can cause it to precipitate.
-
Hydrolysis: this compound is an acetoxymethyl (AM) ester, which is susceptible to hydrolysis by esterases present in serum-containing media or spontaneously in aqueous solutions. This hydrolysis releases EDTA, which has very low solubility at neutral pH.[1]
-
High Concentration: The final concentration of this compound in the culture medium may have exceeded its solubility limit.
-
Improper Stock Solution Preparation: The this compound stock solution in DMSO may not have been prepared correctly or may have been stored improperly, leading to precipitation upon dilution.
-
Interaction with Media Components: Components in the culture medium, such as certain salts or proteins, may interact with this compound and reduce its solubility.
Q2: How can I prevent this compound from precipitating when I add it to my culture medium?
A2: To prevent precipitation, it is crucial to follow a proper solubilization and dilution protocol. Here are key recommendations:
-
Use a Co-solvent: Always dissolve this compound in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution before adding it to your aqueous culture medium.[2][3]
-
Incorporate a Surfactant: The non-ionic surfactant Pluronic® F-127 is highly recommended to improve the aqueous solubility of AM esters like this compound.[4][5] It helps to disperse the lipophilic compound in the culture medium and facilitates its entry into cells.
-
Stepwise Dilution: When adding the this compound/DMSO stock solution to your culture medium, do so gradually while gently mixing the medium to ensure rapid and even dispersion.
-
Work with Fresh Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment to minimize the impact of hydrolysis.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO. This compound is readily soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted into your culture medium.
Q4: What is the role of Pluronic® F-127 and what is the recommended concentration?
A4: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic molecules like this compound in aqueous solutions. It enhances the solubility of this compound in the culture medium and helps in its loading into cells. A final concentration of 0.02% to 0.04% Pluronic® F-127 in the culture medium is commonly used.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q6: Can I use EDTA instead of this compound for intracellular chelation?
A6: No, EDTA itself is not membrane-permeable and cannot readily enter live cells. This compound is the membrane-permeant form of EDTA. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EDTA within the cytoplasm where it can chelate metal ions.
Q7: Does the presence of serum in the culture medium affect this compound?
A7: Yes, serum contains esterases that can hydrolyze this compound extracellularly. This premature hydrolysis can lead to the formation of EDTA in the culture medium, which can then precipitate. It is important to consider the potential for extracellular hydrolysis when designing your experiments.
Quantitative Data
Table 1: Solubility of EDTA and its Derivatives
| Compound | Solvent | Temperature | Solubility | Reference |
| EDTA Acid | Water | 25°C | 0.5 g/L | |
| Disodium EDTA | Water | Room Temp. | ~96 mg/mL (0.26 M) at pH 4-6 | |
| Disodium EDTA | Ethanol (99%) | Room Temp. | Poorly soluble | |
| This compound | DMSO | Room Temp. | Soluble (e.g., 100 mM) |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a general guideline for preparing an this compound working solution to be added to cell culture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Pluronic® F-127 (10% or 20% stock solution in DMSO or water)
-
Serum-free culture medium or physiological buffer (e.g., HBSS)
Procedure:
-
Prepare a 10-100 mM this compound stock solution in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 5.8 mg of this compound (MW: 580.5 g/mol ) in 1 mL of anhydrous DMSO.
-
Prepare a working solution of Pluronic® F-127. If using a 20% stock solution in DMSO, you can mix it directly with your this compound stock.
-
Prepare the final working solution. For a final concentration of 20 µM this compound in your culture, you can proceed as follows:
-
In a sterile tube, mix equal volumes of your this compound stock solution and a 20% Pluronic® F-127 solution. For instance, mix 2 µL of 10 mM this compound with 2 µL of 20% Pluronic® F-127.
-
Add this mixture to 1 mL of pre-warmed serum-free culture medium to achieve a final this compound concentration of 20 µM and a Pluronic® F-127 concentration of approximately 0.04%.
-
-
Vortex the final working solution gently to ensure it is well-mixed.
-
Add the final working solution to your cells. Replace the existing culture medium with the freshly prepared this compound-containing medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Assessing EDTA-AM Loading Efficiency in Single Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully loading single cells with EDTA-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant derivative of the well-known metal ion chelator, ethylenediaminetetraacetic acid (EDTA).[1] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters.[2][3] This process traps the now active, membrane-impermeant EDTA within the cytosol, where it can sequester divalent metal ions such as calcium (Ca²⁺).
Q2: What are the typical loading conditions for this compound?
A2: Optimal loading conditions can vary depending on the cell type. However, a common starting point is to incubate cells with this compound at a final concentration of 20 µM in a serum-free medium. The incubation is typically carried out at 37°C for a duration of 30 to 120 minutes. It is often beneficial to include a non-ionic surfactant like Pluronic F-127 (at a final concentration of around 0.02%) to aid in the solubilization of the AM ester in the aqueous loading buffer.
Q3: How can I verify successful loading of this compound?
A3: Since EDTA itself is not fluorescent, direct visualization of its loading is not possible. Successful loading is typically inferred by observing the expected biological effect of intracellular metal ion chelation. For instance, if you are investigating the role of intracellular calcium, successful this compound loading would result in the attenuation or complete inhibition of calcium signals that would otherwise be elicited by a specific stimulus. This can be visualized using a fluorescent calcium indicator dye like Fura-2 or Fluo-4.
Q4: What are some potential side effects or artifacts of using this compound?
A4: High concentrations of this compound or its hydrolysis byproducts, such as formaldehyde, can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Additionally, incomplete hydrolysis of the AM esters can lead to compartmentalization of the dye in organelles, and extracellular esterases present in some culture media can cleave the AM groups before the molecule enters the cell, reducing loading efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound loading experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Effect (e.g., no change in calcium signaling) | Inefficient Loading: • Low intracellular esterase activity. • Short incubation time. • Suboptimal temperature. • Presence of extracellular esterases. • Degraded this compound stock solution. | • Assess Esterase Activity: Use a fluorescent substrate like Calcein-AM to qualitatively assess intracellular esterase activity. Cells with active esterases will exhibit bright green fluorescence. • Optimize Loading Conditions: Increase the incubation time or this compound concentration (while monitoring for cytotoxicity). Ensure the incubation is performed at 37°C. • Wash Cells: Wash cells thoroughly with a serum-free medium or phosphate-buffered saline (PBS) before and after loading to remove extracellular esterases. • Use Fresh Reagents: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution (frozen at < -15°C and protected from light). |
| High Cell Death or Morphological Changes | Cytotoxicity: • this compound concentration is too high. • Prolonged incubation time. • Toxicity from the solvent (e.g., DMSO). | • Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired biological effect without causing significant cell death. • Reduce Incubation Time: Minimize the incubation period to the shortest time necessary for sufficient loading. • Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.1%). |
| High Variability Between Experiments | Inconsistent Loading Efficiency: • Variations in cell density. • Fluctuations in cellular metabolic state. • Incomplete mixing of reagents. | • Standardize Cell Seeding: Ensure uniform cell seeding density across all experiments. • Maintain Consistent Culture Conditions: Use cells of a similar passage number and confluency to minimize variations in metabolic and enzymatic activity. • Ensure Thorough Mixing: Vortex the this compound stock solution and the final working solution thoroughly before adding to the cells. |
Experimental Protocols
Protocol for Assessing Intracellular Esterase Activity using Calcein-AM
This protocol provides a qualitative method to assess the ability of a cell line to hydrolyze AM esters, which is essential for successful this compound loading.
Materials:
-
Calcein-AM (1 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells plated on a glass-bottom dish or microplate suitable for fluorescence microscopy
Procedure:
-
Prepare a 1 µM working solution of Calcein-AM in serum-free medium.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the Calcein-AM working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells once with PBS to remove extracellular Calcein-AM.
-
Visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation ~490 nm, Emission ~515 nm).
Interpretation: Healthy cells with active intracellular esterases will cleave the AM groups of Calcein-AM, resulting in the highly fluorescent calcein molecule, which produces a bright green fluorescence. The intensity of this fluorescence provides a qualitative measure of esterase activity. Weak or no fluorescence suggests low esterase activity, which may indicate that the cells will be difficult to load with this compound.
Visualizations
Caption: Mechanism of this compound uptake and intracellular activation.
References
Technical Support Center: Overcoming Autofluorescence Issues with EDTA-AM
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome autofluorescence-related challenges during experiments involving the cell-permeant calcium chelator, EDTA-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (ethylenediaminetetraacetic acid, acetoxymethyl ester) is a high-affinity chelator of divalent metal ions, primarily calcium (Ca²⁺), that has been chemically modified to be membrane-permeant.[1] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant EDTA in the cytosol, where it can bind to and reduce the concentration of free intracellular calcium ions.[1]
Q2: Is this compound itself fluorescent?
No, this compound itself is generally considered to be colorless and non-fluorescent.[2] The potential for autofluorescence arises from other sources within the cell or from the byproducts of this compound hydrolysis.
Q3: What are the primary sources of autofluorescence when using this compound?
Autofluorescence issues when using this compound can stem from several sources:
-
Endogenous Cellular Autofluorescence: All cells have a natural level of fluorescence, primarily due to endogenous fluorophores like NAD(P)H, flavins, collagen, and lipofuscin. These molecules are involved in cellular metabolism and can be affected by changes in the intracellular environment.
-
Hydrolysis Byproducts: The cleavage of the AM esters from this compound releases formaldehyde and protons (H⁺) into the cytoplasm. Both of these byproducts can potentially contribute to or alter cellular autofluorescence. Formaldehyde can react with cellular components to form fluorescent adducts, and changes in intracellular pH can affect the fluorescence of pH-sensitive endogenous fluorophores.
-
Incomplete Hydrolysis or Extracellular Cleavage: If this compound is not fully hydrolyzed within the cells, or if it is cleaved by extracellular esterases (often present in serum-containing media), the partially hydrolyzed, still somewhat lipophilic molecules can accumulate in cellular membranes, potentially leading to background fluorescence.
-
Experimental Conditions: Factors such as the cell culture medium (especially those containing phenol red or serum), suboptimal loading concentrations of this compound, insufficient washing, and the use of other fluorescent probes can all contribute to high background fluorescence.
Troubleshooting Guides
This section provides a question-and-answer style guide to directly address specific issues you might encounter.
Issue 1: High background fluorescence across the entire field of view.
-
Q: I'm seeing a high, diffuse background fluorescence in my imaging channel after loading my cells with this compound. What could be the cause?
-
A: This is often due to the presence of hydrolyzed this compound in the imaging medium. This can happen if the this compound was cleaved by extracellular esterases present in serum-containing media before it could enter the cells. It can also be caused by insufficient washing after the loading step.
-
-
Q: How can I reduce this diffuse background?
-
A:
-
Use Serum-Free Medium: During the loading and imaging steps, switch to a serum-free medium or a balanced salt solution (e.g., HBSS) to minimize extracellular esterase activity.
-
Thorough Washing: After incubating the cells with this compound, wash them two to three times with fresh, pre-warmed, serum-free medium to remove any extracellular probe.
-
Optimize this compound Concentration: Using an excessively high concentration of this compound can lead to more extracellular hydrolysis and higher background. Titrate the concentration to find the lowest effective dose for your cell type.
-
-
Issue 2: Increased punctate or granular autofluorescence within the cells.
-
Q: After loading with this compound, I observe bright, punctate spots of fluorescence inside my cells that are not my signal of interest. What are these?
-
A: This could be due to the compartmentalization of the hydrolyzed EDTA or the byproducts of hydrolysis within organelles like lysosomes or mitochondria. Lipofuscin, an autofluorescent pigment that accumulates in lysosomes with age, can also appear as fluorescent granules. Changes in mitochondrial metabolism due to calcium chelation could also alter the fluorescence of NAD(P)H and flavins, which are concentrated in mitochondria.
-
-
Q: How can I minimize this intracellular punctate fluorescence?
-
A:
-
Lower Incubation Temperature: Loading cells at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce the active transport and sequestration of dyes into organelles.
-
Reduce Loading Time and Concentration: Minimize the incubation time and the concentration of this compound to reduce the overall intracellular load of the compound and its byproducts.
-
Use Inhibitors of Organic Anion Transporters: Probenecid can be added to the medium to reduce the active transport of de-esterified indicators, which may help prevent their accumulation in certain compartments.
-
-
Issue 3: A general increase in cellular autofluorescence, particularly in the green and blue channels.
-
Q: My cells appear generally brighter and more autofluorescent after this compound treatment, especially when exciting with blue or UV light. Why is this happening?
-
A: This is likely due to changes in the metabolic state of the cells. The primary endogenous fluorophores that emit in the blue-green spectrum are NAD(P)H and flavins. The chelation of intracellular calcium by EDTA can impact mitochondrial function and cellular metabolism, leading to shifts in the NAD(P)H/NAD⁺ and FAD/FADH₂ ratios, which in turn alters their autofluorescence. Additionally, a decrease in intracellular pH from the proton byproduct of AM ester hydrolysis can also affect the fluorescence of these molecules.
-
-
Q: What steps can I take to mitigate this metabolic autofluorescence?
-
A:
-
Allow for Recovery: After loading, incubate the cells in fresh, probe-free medium for 30 minutes to allow for complete de-esterification and for the cells to reach a more stable metabolic state.
-
Choose Fluorophores in Red or Far-Red Channels: The autofluorescence from NAD(P)H and flavins is most prominent at shorter wavelengths. If possible, use fluorescent probes for your target of interest that excite and emit in the red or far-red regions of the spectrum (>600 nm) to minimize spectral overlap with the endogenous autofluorescence.
-
Image with Lower Excitation Power: Use the lowest possible excitation light intensity to avoid unnecessarily exciting the endogenous fluorophores and to reduce phototoxicity.
-
Perform Background Subtraction: Acquire an image of unstained, this compound-treated cells (a control group) and use this to subtract the background autofluorescence from your experimental images.
-
-
Quantitative Data Summary
The following table summarizes the spectral properties of common endogenous fluorophores that contribute to cellular autofluorescence. This information can help in selecting appropriate filters and fluorescent probes to minimize spectral overlap.
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Cellular Location |
| NAD(P)H | ~340-360 | ~440-470 | Mitochondria, Cytoplasm |
| Flavins (FAD, FMN) | ~450 | ~520-530 | Mitochondria |
| Collagen | ~360 | ~400-440 | Extracellular Matrix |
| Elastin | ~410-420 | ~495-505 | Extracellular Matrix |
| Lipofuscin | Broad (340-490) | Broad (460-670) | Lysosomes |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Standard Protocol for Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization of concentrations and incubation times for your specific cell type is recommended.
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Medium: On the day of the experiment, dilute the this compound stock solution into a serum-free cell culture medium or a buffered salt solution (e.g., HBSS) to a final working concentration of 1-10 µM.
-
Optional: To aid in the solubilization of this compound, you can use Pluronic® F-127. Mix the this compound DMSO stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading medium (final Pluronic® F-127 concentration will be ~0.02%).
-
-
Cell Preparation: Grow adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Loading: Remove the growth medium and wash the cells once with pre-warmed, serum-free medium. Replace it with the loading medium containing this compound.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.
-
Washing: Remove the loading medium and wash the cells two to three times with pre-warmed, probe-free, serum-free medium to remove any extracellular this compound.
-
De-esterification and Recovery: Add fresh, pre-warmed, probe-free medium and incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound and for the cells to recover.
-
Imaging: Proceed with your fluorescence microscopy experiment.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride (for fixed cells only)
Note: This protocol is for fixed-cell applications and is not compatible with live-cell imaging. It can be useful for control experiments to assess the contribution of aldehyde-induced autofluorescence.
-
Cell Fixation: Fix your cells as required for your experiment (e.g., with 4% paraformaldehyde).
-
Prepare Quenching Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in PBS. The solution will fizz.
-
Quenching: Apply the fresh sodium borohydride solution to your fixed cells and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells thoroughly three times with PBS.
-
Proceed with Staining: Continue with your immunofluorescence or other staining protocol.
Visualizations
References
- 1. Transport of EDTA into cells of the EDTA-degrading bacterial strain DSM 9103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 3. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Removal of Extracellular EDTA-AM After Loading
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of extracellular EDTA-AM after cell loading. Incomplete removal of extracellular this compound can lead to spurious results by chelating extracellular divalent cations, thereby affecting signaling pathways dependent on extracellular calcium or other ions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove extracellular this compound after loading?
A1: this compound is a cell-permeant version of EDTA, a strong metal ion chelator.[1][2] Once inside the cell, esterases cleave the AM group, trapping the active EDTA intracellularly to chelate ions like Ca2+.[1][2] However, any remaining extracellular this compound can be de-esterified by extracellular esterases or spontaneously hydrolyze. This extracellular EDTA can chelate essential divalent cations, such as Ca²⁺ and Mg²⁺, from the experimental buffer. This can inadvertently alter the function of calcium-sensing receptors, ion channels, and other membrane proteins that rely on extracellular cations, leading to experimental artifacts and misinterpretation of data.[3]
Q2: What are the common signs of incomplete extracellular this compound removal?
A2: Common indicators of residual extracellular this compound include:
-
Altered Cellular Response to Stimuli: A blunted or absent calcium response to agonists that trigger calcium influx from the extracellular space.
-
Changes in Baseline Fluorescence (for fluorescent indicators used alongside this compound): A gradual decrease in the baseline fluorescence of calcium indicators could suggest chelation of extracellular calcium that leaks into the cell or affects resting calcium levels.
-
Inhibition of Cellular Processes: Cellular functions known to be dependent on extracellular divalent cations, such as certain enzymatic activities or cell adhesion, may be inhibited.
Q3: Can I use a serum-containing medium for washing the cells?
A3: It is not recommended to use a serum-containing medium for washing immediately after loading. Serum contains esterases that can cleave the AM esters of any residual extracellular this compound, leading to the activation of EDTA in your experimental medium. It is best practice to wash with a serum-free medium or a balanced salt solution.
Q4: How many times should I wash my cells?
A4: A minimum of two to three washes is generally recommended. However, the optimal number of washes may vary depending on the cell type, cell density, and the loading concentration of this compound. For suspension cells, this typically involves gentle centrifugation and resuspension in fresh, serum-free medium. For adherent cells, it involves aspirating the medium and replacing it with fresh medium.
Troubleshooting Guide
Issue 1: Blunted or Absent Cellular Response to Stimuli Post-Loading
This is a common problem that may indicate the presence of residual extracellular EDTA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient washing | Increase the number of washes to 3-4 cycles. Increase the volume of wash buffer for each step. | Restoration of the expected cellular response to the stimulus. |
| Residual this compound in the well/tube | After the final wash, carefully aspirate all the buffer before adding the final experimental buffer. For adherent cells, tilting the plate can help in removing all residual liquid. | A normal cellular response, indicating that the residual chelator has been effectively removed. |
| Sub-optimal wash buffer | Ensure the wash buffer is serum-free and does not contain any chelating agents itself. Use a balanced salt solution like HBSS. | The cellular response should be consistent with experiments conducted without this compound loading. |
Issue 2: High Background Signal or Altered Baseline in Concurrent Fluorescent Assays
Extracellular EDTA can interfere with the homeostasis of various ions, potentially affecting the baseline signal of other fluorescent indicators.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction of extracellular EDTA with the indicator | Verify that the fluorescent indicator you are using is not sensitive to extracellular ion concentrations that might be altered by EDTA. | A stable baseline fluorescence. |
| Cell stress due to repeated washing | Minimize the mechanical stress during washing. For adherent cells, add the wash buffer gently to the side of the well. For suspension cells, use the lowest necessary centrifugation speed (e.g., 200 x g for 5 minutes). | Reduced cell detachment (for adherent cells) and a more stable baseline signal. |
| Incomplete de-esterification of intracellular this compound | Allow for a de-esterification period of 15-60 minutes in normal medium after washing, before starting the experiment. This ensures that the intracellular EDTA is in its active form. | A stable intracellular environment and a consistent baseline reading. |
Experimental Protocols
Protocol 1: Standard Washing Procedure for Adherent Cells
-
After the loading period with this compound, aspirate the loading solution from the cell culture plate or coverslip.
-
Gently add a pre-warmed, serum-free wash buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to each well. Use a volume that is at least equivalent to the loading volume.
-
Incubate for 5-10 minutes at the desired temperature (room temperature or 37°C).
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, add the appropriate experimental buffer.
-
Allow the cells to rest for at least 15-30 minutes to allow for complete intracellular de-esterification before starting the experiment.
Protocol 2: Standard Washing Procedure for Suspension Cells
-
After the loading period, transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes at room temperature.
-
Carefully aspirate the supernatant containing the loading solution.
-
Gently resuspend the cell pellet in a pre-warmed, serum-free wash buffer.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, resuspend the cells in the desired experimental buffer at the appropriate cell density.
-
Allow the cells to rest for at least 15-30 minutes for complete intracellular de-esterification before starting the experiment.
Visual Guides
Caption: Experimental workflow for loading and washing cells to remove extracellular this compound.
Caption: Impact of residual extracellular EDTA on calcium signaling pathways.
References
Validation & Comparative
A Head-to-Head Battle for Intracellular Calcium: EDTA-AM vs. BAPTA-AM
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular signaling, the precise control of calcium ions (Ca²⁺) is paramount. Two of the most common tools employed for intracellular calcium chelation are the acetoxymethyl (AM) ester forms of EDTA and BAPTA. This guide provides an objective, data-driven comparison of EDTA-AM and BAPTA-AM to inform the selection of the most appropriate tool for your experimental needs.
At the heart of cellular signaling lies calcium, a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene expression and apoptosis. The ability to manipulate intracellular calcium levels is therefore a cornerstone of research in numerous biological disciplines. Both this compound and BAPTA-AM are cell-permeant molecules that, once inside the cell, are cleaved by intracellular esterases to release their active, membrane-impermeant forms, EDTA and BAPTA, respectively. These active forms then bind to and sequester intracellular free calcium, effectively buffering its concentration.
However, the choice between these two chelators is not trivial, as they possess distinct properties that can significantly impact experimental outcomes. This guide will delve into a detailed comparison of their performance, supported by experimental data and protocols.
Key Performance Characteristics at a Glance
A summary of the critical performance characteristics of EDTA and BAPTA is presented below, highlighting the fundamental differences that researchers must consider.
| Property | EDTA | BAPTA |
| Dissociation Constant (Kd) for Ca²⁺ | ~1.7 x 10⁻⁷ M (logK_f_ = 10.65)[1] | ~1.1 x 10⁻⁷ M to 1.6 x 10⁻⁷ M[1] |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.0 x 10⁻⁹ M (logK_f_ = 8.79)[1] | ~10⁻² M[1] |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | ~10⁵-fold greater affinity for Ca²⁺[1] |
| Ca²⁺ On-Rate (k_on_) | Slower (~3 x 10⁶ M⁻¹s⁻¹) | Faster (in the range of 10⁸-10⁹ M⁻¹s⁻¹) |
| Ca²⁺ Off-Rate (k_off_) | Slower | Faster (50-400 times faster than EGTA) |
| pH Sensitivity of Metal Binding | More sensitive | Much less sensitive in the physiological range |
In-Depth Analysis: Where They Differ
Selectivity for Calcium: The BAPTA Advantage
One of the most critical distinctions between EDTA and BAPTA lies in their selectivity for calcium over magnesium (Mg²⁺) ions. Intracellular magnesium concentrations are significantly higher than those of calcium. EDTA's relatively high affinity for Mg²⁺ can lead to the unintended depletion of this essential ion, potentially causing a cascade of off-target physiological effects. In contrast, BAPTA exhibits a remarkable ~100,000-fold greater affinity for Ca²⁺ over Mg²⁺, making it the superior choice for experiments where the specific chelation of calcium is paramount.
Kinetics of Calcium Binding: Speed Matters
The kinetics of a chelator, its on- and off-rates for binding calcium, are crucial for studying dynamic cellular processes. BAPTA boasts significantly faster on- and off-rates for Ca²⁺ compared to EDTA. This rapid buffering capacity makes BAPTA ideal for investigating fast calcium transients, as it can quickly bind and release Ca²⁺ to maintain a stable intracellular concentration. The slower kinetics of EDTA make it less suitable for tracking and buffering rapid fluctuations in intracellular Ca²⁺ levels.
pH Sensitivity: Stability in a Fluctuating Environment
The intracellular environment is not static, and fluctuations in pH can occur. The metal-binding affinity of EDTA is highly dependent on pH, as protonation of its carboxylate groups diminishes its chelating ability. BAPTA's chemical structure renders its metal binding much less sensitive to pH changes within the physiological range. This property provides greater stability and predictability in biological experiments.
Experimental Considerations and Potential Pitfalls
Cytotoxicity: Both this compound and BAPTA-AM can exhibit cytotoxicity, particularly at high concentrations and with prolonged incubation times. The hydrolysis of the AM ester releases formaldehyde, a toxic byproduct that can contribute to cell death. Furthermore, the disruption of calcium homeostasis and potential off-target effects can also lead to cytotoxicity. It is crucial to determine the lowest effective concentration and shortest incubation time for each cell type through careful titration and viability assays.
Off-Target Effects: Beyond cytotoxicity, BAPTA has been reported to have off-target effects independent of its calcium-chelating properties. For instance, BAPTA-AM can directly block certain ion channels, such as the hERG potassium channel. Researchers should consider using a low-calcium affinity BAPTA analog as a control to discern whether the observed effects are genuinely due to calcium buffering.
Experimental Protocols
General Protocol for Loading Adherent Cells with this compound or BAPTA-AM
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is highly recommended.
Materials:
-
Adherent cells cultured on coverslips or in multi-well plates
-
This compound or BAPTA-AM
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid solubilization)
-
Probenecid (optional, to prevent leakage of the de-esterified chelator)
Procedure:
-
Prepare Stock Solution: Dissolve this compound or BAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into pre-warmed HBSS or serum-free medium to the desired final loading concentration (typically 1-10 µM).
-
Optional: To aid in solubilization, first mix the AM ester stock solution with an equal volume of 10% (w/v) Pluronic F-127 before diluting to the final concentration in the loading buffer. The final Pluronic F-127 concentration should be low (e.g., 0.02-0.04%).
-
Optional: If using probenecid to prevent leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Aspirate the loading buffer.
-
Gently wash the cells twice with pre-warmed HBSS (with Ca²⁺/Mg²⁺) or complete culture medium to remove extracellular AM ester.
-
-
De-esterification: Incubate the cells in fresh HBSS or culture medium for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Experimentation: The cells are now loaded with the active chelator and are ready for the experiment.
Experimental Workflow for Comparing Intracellular Ca²⁺ Buffering
This experiment aims to compare the efficacy of this compound and BAPTA-AM in buffering a stimulus-induced rise in intracellular calcium.
Materials:
-
Cells loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Cells co-loaded with a Ca²⁺ indicator and either this compound or BAPTA-AM
-
A physiological buffer (e.g., HBSS)
-
An agonist known to induce intracellular Ca²⁺ release (e.g., ATP, carbachol, or thapsigargin)
-
A fluorescence microscope or plate reader capable of measuring Ca²⁺-dependent fluorescence changes.
Procedure:
-
Cell Preparation: Prepare three groups of cells:
-
Control: Loaded with a Ca²⁺ indicator only.
-
Group 1: Co-loaded with the Ca²⁺ indicator and this compound.
-
Group 2: Co-loaded with the Ca²⁺ indicator and BAPTA-AM.
-
-
Baseline Measurement: Measure the baseline fluorescence of all cell groups before stimulation.
-
Stimulation: Add the agonist to all cell groups to induce a rise in intracellular Ca²⁺.
-
Data Acquisition: Record the fluorescence changes over time in all groups.
-
Analysis: Compare the amplitude and kinetics of the Ca²⁺ transient in the control group versus the this compound and BAPTA-AM treated groups. A more effective chelator will result in a greater reduction in the peak fluorescence and a faster decay of the calcium signal.
Visualizing the Impact: Signaling Pathways and Experimental Design
To further illustrate the roles of these chelators, the following diagrams depict a simplified calcium signaling pathway and the experimental workflow for their comparison.
Conclusion: Making the Right Choice
The choice between this compound and BAPTA-AM is dictated by the specific requirements of the experiment. For applications demanding high selectivity for calcium over magnesium, rapid buffering of calcium transients, and minimal pH sensitivity, BAPTA-AM is the superior choice . Its properties make it invaluable for studying the intricate and rapid dynamics of intracellular calcium signaling.
However, for general-purpose chelation of divalent cations where high calcium selectivity is not the primary concern and cost is a factor, this compound may be a viable option. Researchers must be mindful of its potential to perturb intracellular magnesium levels and its slower kinetics, which may not be suitable for all applications.
Ultimately, a thorough understanding of the distinct characteristics of each chelator, coupled with careful experimental design and appropriate controls, will enable researchers to confidently select the optimal tool to unravel the complexities of intracellular calcium signaling.
References
A Comparative Guide to Validating the Intracellular Chelation Efficiency of EDTA-AM
For researchers, scientists, and drug development professionals, the precise control of intracellular ion concentrations is critical for elucidating cellular signaling pathways and developing novel therapeutic strategies. Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM) is a widely utilized cell-permeant chelator designed to sequester divalent metal ions within the intracellular environment. This guide provides an objective comparison of this compound's performance with alternative intracellular chelators, supported by experimental data and detailed methodologies to validate its chelation efficiency.
Performance Characteristics at a Glance
This compound functions by passively diffusing across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl esters, releasing the active, membrane-impermeant form of EDTA. This trapped EDTA then binds to various divalent cations, effectively reducing their intracellular concentration. The choice of an intracellular chelator often depends on the specific ion of interest and the required kinetics of chelation.
| Property | This compound | BAPTA-AM | EGTA-AM | DMSA |
| Primary Target Ions | Broad-spectrum: Ca²⁺, Mg²⁺, Fe²⁺, Zn²⁺, heavy metals | Primarily Ca²⁺ | Primarily Ca²⁺ (higher selectivity over Mg²⁺ than EDTA) | Heavy metals (e.g., lead, mercury, arsenic) |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (approx. 10⁵-fold greater affinity for Ca²⁺) | Higher than EDTA | Not applicable |
| Binding Kinetics (Ca²⁺) | Slower on- and off-rates | Fast on- and off-rates (50-400 times faster than EGTA) | Slower on-rate than BAPTA | Not applicable |
| pH Sensitivity | More sensitive to pH changes | Less sensitive to pH changes | Sensitive to pH changes | Less relevant for intracellular applications |
| Delivery | Acetoxymethyl ester for intracellular delivery | Acetoxymethyl ester for intracellular delivery | Acetoxymethyl ester for intracellular delivery | Primarily used for extracellular or systemic chelation; oral administration |
In-Depth Analysis: Where They Differ
Selectivity for Calcium: A key differentiator among these chelators is their selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺). BAPTA-AM is the preferred choice for experiments focused specifically on calcium signaling, as it has a significantly higher affinity for Ca²⁺ and minimally perturbs intracellular Mg²⁺ levels.[1] EGTA also shows a higher affinity for Ca²⁺ over Mg²⁺ compared to EDTA, making it a suitable alternative when precise calcium buffering is needed without the rapid kinetics of BAPTA.[2][3] this compound, being a broad-spectrum chelator, will significantly reduce both intracellular Ca²⁺ and Mg²⁺ concentrations.
Heavy Metal Chelation: For studies investigating the intracellular sequestration of heavy metals, this compound is a viable option. However, research suggests that other chelators like 2,3-dimercaptosuccinic acid (DMSA) may be more effective for specific metals like lead and arsenic.[4][5] Comparative studies have shown that DMSA can lead to a higher excretion of certain heavy metals compared to EDTA.
Experimental Validation of Intracellular Chelation Efficiency
To quantitatively assess the intracellular chelation efficiency of this compound and its alternatives, several established experimental protocols can be employed. The most common methods involve the use of fluorescent indicators that specifically bind to the ion of interest.
Protocol 1: Measuring Intracellular Calcium Chelation using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular free calcium concentrations, providing a quantitative assessment of a chelator's efficacy.
Materials:
-
Cells of interest
-
This compound, BAPTA-AM, or EGTA-AM
-
Fura-2 AM (acetoxymethyl ester of Fura-2)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm
-
Ionomycin and EGTA for calibration
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or in a multi-well plate.
-
Loading with Fura-2 AM: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small percentage of Pluronic F-127 in HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.
-
Incubation with Chelator: Incubate the Fura-2-loaded cells with the desired concentration of this compound, BAPTA-AM, or EGTA-AM for a specified time to allow for de-esterification and chelation.
-
Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Compare the F340/F380 ratio in chelator-treated cells to that of untreated control cells. A significant decrease in the ratio indicates successful intracellular calcium chelation.
-
Calibration (Optional): To determine the absolute intracellular calcium concentration, at the end of the experiment, treat the cells with a calcium ionophore like ionomycin in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax). Subsequently, add a calcium-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
Protocol 2: Measuring Intracellular Magnesium Chelation using a Fluorescent Probe
This protocol outlines a method to quantify changes in intracellular magnesium concentration.
Materials:
-
Cells of interest
-
This compound or other magnesium chelators
-
Magnesium-sensitive fluorescent probe (e.g., Mag-Fura-2, Magnesium Green, or DCHQ5)
-
Pluronic F-127
-
Physiological buffer
-
Fluorescence microscope or plate reader with appropriate excitation and emission filters for the chosen probe.
Procedure:
-
Cell Preparation: As described in Protocol 1.
-
Loading with Magnesium Probe: Load the cells with the chosen magnesium-sensitive fluorescent probe according to the manufacturer's instructions.
-
Wash: Wash the cells to remove the extracellular probe.
-
Incubation with Chelator: Incubate the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that of control cells. A decrease in fluorescence (for most probes) indicates a reduction in intracellular free magnesium.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating intracellular calcium chelation.
Caption: Impact of this compound on a generic calcium signaling pathway.
Impact on Cellular Signaling and Processes
The intracellular chelation of divalent cations by this compound can have profound effects on various cellular signaling pathways and physiological processes.
Calcium Signaling: As a primary second messenger, calcium is involved in a vast array of cellular functions, including muscle contraction, neurotransmitter release, gene transcription, and apoptosis. By reducing the intracellular concentration of free calcium, this compound can inhibit these processes. For example, the activation of calcium-dependent enzymes such as calmodulin and protein kinase C (PKC) can be significantly attenuated.
Magnesium-Dependent Processes: Magnesium is a critical cofactor for numerous enzymes, particularly those involved in ATP metabolism, such as kinases and ATPases. The chelation of intracellular magnesium by this compound can, therefore, disrupt cellular bioenergetics and other magnesium-dependent enzymatic reactions.
Cellular Fate: Studies have shown that altering intracellular ion concentrations with chelators can impact cell proliferation, migration, and apoptosis. For instance, some reports indicate that EDTA can attenuate cell proliferation and induce apoptosis, highlighting the importance of ionic homeostasis for cell survival and function.
Conclusion
Validating the intracellular chelation efficiency of this compound is crucial for the accurate interpretation of experimental results. While this compound is an effective broad-spectrum intracellular chelator, its lack of specificity for particular ions necessitates careful consideration of the experimental context. For studies requiring the specific chelation of calcium with minimal disruption to magnesium levels, BAPTA-AM or EGTA-AM are superior alternatives. For heavy metal chelation, a comparative analysis with agents like DMSA is recommended. By employing the detailed experimental protocols and understanding the downstream effects on cellular signaling, researchers can confidently select and validate the most appropriate intracellular chelator for their specific research needs.
References
- 1. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium/Calmodulin-Dependent Protein Kinase Is Negatively and Positively Regulated by Calcium, Providing a Mechanism for Decoding Calcium Responses during Symbiosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EDTA-AM with Other Cell-Permeant Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control of intracellular ion concentrations is paramount for elucidating cellular signaling pathways and developing novel therapeutic strategies. Cell-permeant chelators are indispensable tools in this endeavor, allowing for the manipulation of intracellular free ion levels. This guide provides a comprehensive comparative analysis of EDTA-AM with other widely used cell-permeant chelators, namely BAPTA-AM and EGTA-AM, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Cell-Permeant Chelators
Ethylenediaminetetraacetic acid (EDTA), 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are well-established chelating agents. In their native forms, these molecules are negatively charged and cannot passively cross the cell membrane. To overcome this limitation, they are chemically modified with acetoxymethyl (AM) ester groups. These lipophilic AM esters allow the molecules to diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant chelator, which is then trapped within the cell to exert its ion-buffering effects.
Comparative Performance of Cell-Permeant Chelators
The choice of a cell-permeant chelator depends on several factors, including its affinity and selectivity for specific ions, its binding and dissociation kinetics, and its potential off-target effects. The following tables provide a quantitative comparison of this compound, BAPTA-AM, and EGTA-AM based on available experimental data.
| Property | EDTA | BAPTA | EGTA | References |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (~10⁵-fold greater affinity for Ca²⁺) | Moderate | [1] |
| pH Sensitivity of Metal Binding | High | Low | Moderate | [1][2] |
| Primary Applications | General divalent cation chelation | Rapid buffering of intracellular Ca²⁺ | Slower buffering of intracellular Ca²⁺ | [1][2] |
Table 1: General Properties of EDTA, BAPTA, and EGTA. This table summarizes the key qualitative differences between the parent chelating agents.
| Parameter | EDTA | BAPTA | EGTA | References |
| Dissociation Constant (Kd) for Ca²⁺ (pH ~7.2) | ~150 nM | ~110 nM | ~100-200 nM | |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.7 mM | ~17 mM | ~1 mM | |
| Ca²⁺ On-Rate (kon) (M⁻¹s⁻¹) | ~2-9 x 10⁶ | ~4-6 x 10⁸ | ~1.5 x 10⁶ | |
| Ca²⁺ Off-Rate (koff) (s⁻¹) | ~0.3 | ~530 | ~0.2 |
Table 2: Ion Binding Affinity and Kinetics. This table presents the quantitative data on the interaction of the active forms of the chelators with calcium and magnesium ions. The significantly faster on- and off-rates of BAPTA make it ideal for studying rapid calcium transients.
Experimental Protocols
Accurate and reproducible results depend on proper experimental execution. The following are detailed protocols for loading cells with AM ester forms of these chelators.
Protocol 1: General Cell Loading with AM Ester Chelators
This protocol provides a general guideline for loading adherent cells with this compound, BAPTA-AM, or EGTA-AM. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
This compound, BAPTA-AM, or EGTA-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion by organic anion transporters)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the AM ester in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a loading buffer containing the desired final concentration of the AM ester (typically 1-10 µM) in HBSS.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, first dilute the AM ester stock solution with the Pluronic F-127 stock solution (final concentration of Pluronic F-127 is typically 0.02-0.04%).
-
If using, add probenecid to the loading buffer (final concentration typically 1-2.5 mM).
-
-
Cell Loading:
-
Grow cells to the desired confluency on a suitable culture vessel (e.g., coverslips, 96-well plates).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, remove the loading buffer and wash the cells twice with fresh, warm HBSS to remove extracellular chelator.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.
-
-
Experimentation:
-
The cells are now loaded with the active chelator and are ready for the experiment.
-
Signaling Pathways and Experimental Workflows
The chelation of intracellular ions can have profound effects on a multitude of signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Intracellular Chelation and Signaling
The following diagram illustrates the general mechanism of action of cell-permeant chelators and their potential impact on downstream signaling events.
Caption: Mechanism of action of cell-permeant chelators.
Experimental Workflow for Comparing Chelator Efficacy
This diagram outlines a typical workflow for comparing the effects of different intracellular chelators on a specific cellular response.
Caption: Experimental workflow for comparative analysis.
Impact on Calcium Signaling Pathways
Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. Chelation of intracellular Ca²⁺ can therefore have widespread effects. The following diagram depicts a simplified overview of a generic calcium signaling pathway and indicates where chelators can intervene.
Caption: Simplified intracellular calcium signaling pathway.
Conclusion
The selection of a cell-permeant chelator is a critical decision in experimental design. This compound serves as a general-purpose chelator for divalent cations but lacks the specificity and rapid kinetics of BAPTA-AM, and has greater pH sensitivity. BAPTA-AM is the chelator of choice for studying fast calcium dynamics due to its rapid on- and off-rates and high selectivity for Ca²⁺ over Mg²⁺. EGTA-AM, with its slower binding kinetics, is more suited for buffering bulk or slower changes in intracellular calcium. Researchers must carefully consider the specific requirements of their experimental system, including the ions of interest, the timescale of the events being studied, and potential off-target effects, to make an informed decision. The protocols and data presented in this guide provide a solid foundation for the effective application of these powerful research tools.
References
Cross-Validation of Intracellular Calcium Chelation Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pharmacological vs. Genetic Approaches: A Head-to-Head Comparison
Pharmacological agents such as EDTA-AM and BAPTA-AM offer a rapid and often reversible means to acutely reduce intracellular Ca²⁺ levels.[1][2] In contrast, genetic approaches like siRNA, shRNA, and CRISPR/Cas9 provide a more targeted and long-term method to dissect the roles of specific components of the Ca²⁺ signaling machinery.[1][2][3] Cross-validating results from both methodologies is critical to confirm that the observed phenotypes are specifically due to the modulation of Ca²⁺ signaling and not off-target effects of a chemical compound or compensatory mechanisms in a genetically modified system.
Data Presentation: Comparative Effects on Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a critical Ca²⁺ influx pathway activated in response to the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. It is primarily mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel ORAI1. The following table summarizes the comparative effects of pharmacological and genetic interventions on SOCE.
| Intervention | Target | Effect on SOCE | Key Findings | References |
| BAPTA-AM | Intracellular free Ca²⁺ | Inhibition | Rapidly and reversibly blocks SOCE by chelating intracellular Ca²⁺, preventing the activation of downstream effectors. | |
| siRNA knockdown of STIM1 | STIM1 mRNA | Inhibition | Significantly reduces STIM1 protein expression, leading to a potent and specific inhibition of SOCE. Does not affect Ca²⁺ release from intracellular stores. | |
| CRISPR/Cas9 knockout of ORAI1 | ORAI1 gene | Abolition | Complete loss of ORAI1 function leads to a near-total abrogation of SOCE, confirming its essential role as the pore-forming subunit of the CRAC channel. |
Experimental Protocols
Intracellular Calcium Chelation using BAPTA-AM
Objective: To acutely inhibit intracellular Ca²⁺ signaling.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) on glass-bottom dishes suitable for fluorescence microscopy.
-
BAPTA-AM Loading: Prepare a stock solution of BAPTA-AM in cell-culture grade DMSO. Dilute the stock solution in a serum-free culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the BAPTA-AM loading solution. Incubate the cells at 37°C for 30-60 minutes.
-
Wash: After incubation, wash the cells twice with a pre-warmed physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular BAPTA-AM.
-
Experimentation: Proceed with the experimental protocol, for example, measuring changes in intracellular Ca²⁺ concentration using a fluorescent indicator like Fura-2 AM in response to a stimulus.
siRNA-mediated Knockdown of STIM1
Objective: To specifically reduce the expression of the STIM1 protein.
Methodology:
-
siRNA Design and Synthesis: Obtain validated siRNA duplexes targeting the STIM1 mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
On the day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare the transfection complexes by diluting the STIM1 siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate at 37°C.
-
-
Incubation and Analysis:
-
After 24-72 hours of incubation, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Perform functional assays, such as measuring SOCE, to determine the phenotypic consequences of STIM1 knockdown.
-
CRISPR/Cas9-mediated Knockout of ORAI1
Objective: To generate a stable cell line lacking the ORAI1 protein.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) sequence targeting a critical exon of the ORAI1 gene into a suitable Cas9 expression vector.
-
Transfection and Selection:
-
Transfect the gRNA-Cas9 plasmid into the target cells using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for ORAI1 knockout by genomic DNA sequencing to identify frameshift mutations and by Western blotting to confirm the absence of the ORAI1 protein.
-
-
Phenotypic Analysis: Characterize the phenotype of the ORAI1 knockout clones, for instance, by measuring the complete abrogation of SOCE.
Mandatory Visualizations
Caption: Pharmacological vs. Genetic Inhibition of SOCE.
Caption: A logical workflow for cross-validation.
Conclusion
Both pharmacological and genetic approaches are powerful tools for dissecting the complexities of intracellular Ca²⁺ signaling. Pharmacological agents like this compound and BAPTA-AM provide a means for acute and global manipulation of intracellular Ca²⁺, while genetic tools such as siRNA and CRISPR offer unparalleled specificity for interrogating the function of individual molecular players. The convergence of results from both methodologies provides the strongest evidence for the role of Ca²⁺ in a given cellular process. By employing the comparative framework and experimental protocols outlined in this guide, researchers can enhance the rigor and reliability of their findings, ultimately advancing our understanding of Ca²⁺-dependent signaling in health and disease.
References
Assessing the Specificity of EDTA-AM for Different Metal Ions: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM) with other common metal ion indicators, focusing on specificity. This compound is a cell-permeant chelator that, once inside the cell, is hydrolyzed by esterases to the active, membrane-impermeant form, EDTA.[1] While EDTA is a broad-spectrum metal ion chelator, its utility in specific applications depends on its binding affinity for various metal ions compared to more selective fluorescent probes.
Data Presentation: Comparative Binding Affinities
The specificity of a chelator is quantified by its dissociation constant (Kd), which represents the concentration of a metal ion at which half of the chelator molecules are bound to the ion. A lower Kd value signifies a higher binding affinity. The table below summarizes the approximate dissociation constants of EDTA for several biologically relevant divalent metal ions and compares them with those of more specific fluorescent probes.
| Metal Ion | EDTA Kd | Specific Fluorescent Probe | Probe Kd | Notes |
| Ca2+ | ~10-7 M[2] | Fura-2 | ~145 nM[3][4][5] | Fura-2 is a ratiometric indicator widely used for accurate intracellular calcium measurements. |
| Mg2+ | ~10-4 M | Mag-Fura-2 | ~1.5 mM | Mag-Fura-2 is a fluorescent indicator designed for measuring magnesium concentrations. |
| Zn2+ | ~10-16 M | FluoZin-3 | ~15 nM | FluoZin-3 is a highly sensitive and selective fluorescent indicator for zinc. |
| Fe2+ | ~10-14 M | - | - | Specific fluorescent probes for Fe2+ are less common. |
| Mn2+ | ~10-14 M | - | - | Specific fluorescent probes for Mn2+ are not widely available. |
Note: Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented are for comparative purposes.
Experimental Protocols
2.1. In Vitro Determination of Binding Specificity via Competitive Binding Assay
This protocol describes a method to assess the specificity of EDTA by measuring its ability to displace a metal ion from a specific fluorescent indicator.
Principle: A fluorescent probe specific for a particular metal ion is used. The fluorescence of the probe-ion complex is measured. EDTA is then added, which competes for the metal ion. A decrease in fluorescence indicates that EDTA has a higher affinity for the ion and has displaced it from the probe.
Materials:
-
EDTA
-
Specific fluorescent indicator (e.g., FluoZin-3 for Zn2+)
-
Metal ion salt solution (e.g., ZnCl2)
-
HEPES buffer (or other suitable biological buffer)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent indicator (e.g., 1 µM FluoZin-3) in HEPES buffer.
-
Add the corresponding metal ion (e.g., 1 µM ZnCl2) to saturate the indicator and measure the maximum fluorescence signal.
-
Titrate the solution with increasing concentrations of EDTA.
-
Record the fluorescence intensity after each addition of EDTA, allowing the reaction to reach equilibrium.
-
A decrease in fluorescence intensity indicates that EDTA is chelating the metal ion from the fluorescent probe.
-
The relative binding affinity can be inferred from the concentration of EDTA required to cause a 50% reduction in fluorescence.
2.2. Cellular Specificity Assessment using Live-Cell Imaging
This protocol assesses the effect of this compound on intracellular free metal ion concentrations using a specific fluorescent probe.
Materials:
-
Cultured cells
-
This compound
-
Specific fluorescent probe AM ester (e.g., Fura-2 AM for Ca2+)
-
Cell culture medium
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Load the cultured cells with the specific fluorescent probe AM ester (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess extracellular probe.
-
Acquire baseline fluorescence images of the cells.
-
Add this compound to the cell culture medium at the desired concentration.
-
Monitor the changes in intracellular fluorescence over time. A change in the fluorescence signal (e.g., a decrease in the Fura-2 340/380 ratio) indicates that EDTA is chelating the target intracellular ion.
-
Control experiments should be performed using a vehicle (e.g., DMSO) to ensure that the observed changes are due to this compound.
Mandatory Visualization
3.1. Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing EDTA specificity.
3.2. Logical Relationships in Specificity Comparison
Caption: Decision logic for chelator selection.
References
- 1. EDTA, AM ester | AAT Bioquest [aatbio.com]
- 2. Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Fura-2 - Wikipedia [en.wikipedia.org]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Battle of Intracellular Calcium Chelators: EDTA-AM vs. BAPTA-AM
For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount for elucidating cellular signaling pathways and developing novel therapeutics. Acetoxymethyl (AM) ester forms of chelators, such as EDTA-AM and BAPTA-AM, provide a powerful tool for manipulating intracellular Ca²⁺ levels. This guide offers an objective comparison of the ion binding kinetics and performance of these two widely used compounds, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
At the heart of their utility lies a common mechanism: the lipophilic AM groups facilitate passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant forms of the chelators, EDTA and BAPTA, which can then buffer intracellular Ca²⁺.[1][2] However, the performance and suitability of these two chelators diverge significantly based on their intrinsic ion binding kinetics and selectivity.
Core Performance Characteristics: Kinetics and Selectivity
The defining difference between EDTA and BAPTA lies in the speed at which they bind and release Ca²⁺ ions, as well as their selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). BAPTA is renowned for its rapid binding kinetics and high selectivity for Ca²⁺, making it an invaluable tool for studying fast calcium signaling events.[3][4] In contrast, EDTA exhibits slower binding kinetics and lower selectivity for Ca²⁺ over Mg²⁺.[5]
The metal-binding affinity of EDTA is also highly dependent on pH, as protonation of its carboxylate groups diminishes its chelating ability. BAPTA's structure, however, renders its metal binding much less sensitive to pH fluctuations within the physiological range, offering greater stability and predictability in biological experiments.
Quantitative Comparison of Ion Binding Kinetics
The efficacy of a calcium chelator is quantitatively described by its association rate constant (k_on), dissociation rate constant (k_off), and its equilibrium dissociation constant (K_d). These parameters dictate the speed of Ca²⁺ binding and release, and the concentration range over which the chelator acts as an effective buffer.
| Property | EDTA | BAPTA | Reference(s) |
| Ca²⁺ On-Rate (k_on) | ~3 x 10⁶ M⁻¹s⁻¹ | ~6 x 10⁸ M⁻¹s⁻¹ | |
| Ca²⁺ Off-Rate (k_off) | Not readily available | ~97 s⁻¹ | |
| Dissociation Constant (K_d) for Ca²⁺ | ~100 nM | ~160 nM | |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (~10⁵-fold greater affinity for Ca²⁺) |
The data clearly illustrates that BAPTA's on-rate for calcium is approximately 200 times faster than that of EDTA. This kinetic advantage is crucial for buffering the rapid, localized Ca²⁺ transients that characterize many signaling pathways. While both have a high affinity for Ca²⁺ (as indicated by their low K_d values), BAPTA's ability to quickly capture and release calcium ions allows it to effectively clamp Ca²⁺ concentrations during fast cellular events.
Visualizing the Mechanism and Experimental Workflow
To understand how these chelators function at a cellular level and how their kinetic properties are determined, the following diagrams illustrate their mechanism of action and a typical experimental workflow for kinetic analysis.
Experimental Protocols for Determining Ion Binding Kinetics
The rapid nature of Ca²⁺ binding to chelators necessitates specialized techniques to accurately measure their kinetic parameters. Two primary methods employed are stopped-flow fluorimetry and temperature-jump relaxation.
Stopped-Flow Fluorimetry
This technique is used to measure rapid reactions in solution, typically on the millisecond to second timescale.
Principle: Two solutions, one containing the chelator and a fluorescent Ca²⁺ indicator, and the other containing Ca²⁺, are rapidly driven from syringes into a mixing chamber. The newly mixed solution flows into an observation cell where the reaction is monitored by changes in fluorescence. To measure the off-rate (k_off), the pre-formed Ca²⁺-indicator complex is rapidly mixed with the chelator (EDTA or BAPTA), and the displacement of Ca²⁺ from the indicator is observed as a change in fluorescence.
Methodology:
-
Solution Preparation: Prepare a solution of the fluorescent Ca²⁺ indicator (e.g., Fluo-3) saturated with Ca²⁺ in one syringe. In a second syringe, prepare a solution of the chelator (EDTA or BAPTA) at a concentration sufficient to bind all the Ca²⁺ from the first solution.
-
Rapid Mixing: The contents of the two syringes are rapidly mixed.
-
Data Acquisition: The change in fluorescence is monitored over time as the chelator displaces Ca²⁺ from the indicator.
-
Data Analysis: The resulting kinetic trace is fitted to an exponential decay function to determine the observed rate constant (k_obs). The off-rate (k_off) of the indicator can be determined from these measurements. The on-rate (k_on) can then be calculated from the relationship K_d = k_off / k_on.
Temperature-Jump Relaxation
This method is suitable for studying even faster reactions, often in the microsecond to millisecond range.
Principle: A solution containing the chelator and Ca²⁺ at equilibrium is subjected to a rapid increase in temperature (a "T-jump"), typically induced by an infrared laser pulse. This temperature change perturbs the binding equilibrium. The system then "relaxes" to a new equilibrium state, and the rate of this relaxation is monitored, often by changes in the UV absorbance of the chelator.
Methodology:
-
Sample Preparation: A solution containing the chelator (e.g., BAPTA) and a defined concentration of free Ca²⁺ is prepared. For chelators like EDTA and EGTA that do not have a significant absorbance change upon Ca²⁺ binding, a small amount of a fluorescent indicator is added.
-
Temperature Jump: The sample is subjected to a rapid temperature increase.
-
Relaxation Monitoring: The change in absorbance or fluorescence as the system relaxes to the new equilibrium is recorded with high time resolution.
-
Data Analysis: The relaxation trace is fitted to an exponential function to determine the relaxation rate constant. From this, the on- and off-rates can be calculated based on the known concentrations of the reactants.
Impact on a Key Signaling Pathway: Calcium-Calmodulin Signaling
The differences in kinetic properties between EDTA and BAPTA have profound implications for their effects on intracellular signaling pathways. The calcium-calmodulin (CaM) pathway, a ubiquitous and critical signaling cascade, is an excellent example.
In this pathway, a transient increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin. The resulting Ca²⁺/CaM complex then activates downstream effector proteins. Due to its fast on-rate, BAPTA can effectively intercept these rapid Ca²⁺ transients before they can bind to calmodulin, thereby potently inhibiting the pathway. EDTA, with its slower on-rate, is less effective at buffering these fast, localized Ca²⁺ signals and may only dampen the overall amplitude of the Ca²⁺ increase without preventing the initial activation of calmodulin in close proximity to the Ca²⁺ source.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and BAPTA-AM is dictated by the specific experimental requirements.
-
BAPTA-AM is the superior choice for applications demanding the rapid buffering of Ca²⁺ transients, high selectivity for Ca²⁺ over Mg²⁺, and minimal pH sensitivity. It is ideal for studying fast signaling events, such as those involved in neurotransmission, muscle contraction, and apoptosis.
-
This compound remains a viable and cost-effective option for general-purpose chelation of divalent cations where high speed and selectivity for calcium are not paramount. It is more suited for buffering bulk or slow changes in intracellular Ca²⁺ concentrations.
Careful consideration of the distinct kinetic and selectivity profiles outlined in this guide will enable researchers to select the most appropriate intracellular chelator to achieve reliable, reproducible, and insightful experimental outcomes.
References
A Comparative Guide to the Efficacy of EDTA-AM in Metalloprotease Activity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EDTA-AM and its parent compound, EDTA, in the inhibition of metalloproteases. The information is supported by experimental data to assist in the selection of appropriate inhibitors for research and drug development, with a focus on distinguishing between extracellular and intracellular metalloprotease activity.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological processes, including wound healing and development, as well as in pathological conditions such as cancer metastasis and arthritis. The catalytic activity of MMPs relies on a zinc ion in their active site, making them susceptible to inhibition by metal-chelating agents.
Ethylenediaminetetraacetic acid (EDTA) is a well-established, broad-spectrum inhibitor of metalloproteinases.[1] Its inhibitory action stems from its ability to chelate divalent metal cations, such as the catalytic zinc (Zn²⁺) and structural calcium (Ca²⁺), which are essential for the enzymatic activity and stability of these enzymes.[1] By sequestering these metal ions, EDTA effectively renders metalloproteases inactive.[1] However, EDTA is a cell-impermeable molecule, limiting its use to the study of extracellular metalloprotease activity.[2][3]
To address the need for intracellular metalloprotease inhibition, the acetoxymethyl (AM) ester form of EDTA, this compound, was developed. This cell-permeant derivative can cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM esters, releasing the active EDTA molecule to chelate intracellular metal ions. This guide will compare the effects of EDTA and this compound on metalloprotease activity, providing available quantitative data, detailed experimental protocols, and visual aids to understand their applications.
Quantitative Comparison of Inhibitory Effects
Direct quantitative comparisons of the inhibitory potency (e.g., IC50 values) of this compound on specific metalloproteases are not extensively available in peer-reviewed literature. The inhibitory effect of this compound is inferred from its mechanism of action, where it releases EDTA intracellularly. The data presented below summarizes the known inhibitory effects of EDTA and other alternative metalloprotease inhibitors.
| Inhibitor | Target Metalloprotease(s) | Observed Inhibition | Reference(s) |
| EDTA | Endogenous Dentin MMPs | 55.1% inhibition with 17% EDTA for 1 min | |
| 72.8% inhibition with 17% EDTA for 2 min | |||
| 74.7% inhibition with 17% EDTA for 5 min | |||
| MMP-2 | Dose-dependent reduction in activity | ||
| Metallo-β-Lactamase (IMP-1) | IC50 of 55 ± 8.2 µM (for Ca-EDTA) | ||
| Doxycycline | MMP-2 | IC50 of 6.5 µg/mL in human aortic smooth muscle cells | |
| MMP-9 | IC50 of 30-50 µM in human gingival tissue extracts | ||
| Chlorhexidine | MMP-2 | Complete inhibition at 0.0001% | |
| MMP-9 | Complete inhibition at 0.002% | ||
| 1,10-Phenanthroline | Collagenase | IC50 of 110.5 µM | |
| TPEN | General Metalloproteases | Intracellular zinc chelator, inhibits NET release | |
| BAPTA-AM | General Metalloproteases | Intracellular calcium chelator, may have indirect effects on MMPs |
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is a widely used method to detect and quantify the activity of gelatinases such as MMP-2 and MMP-9.
Materials:
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-48 hours.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Quantify the bands using densitometry.
Colorimetric Metalloproteinase Activity Assay
This protocol describes a general colorimetric assay for measuring MMP activity.
Materials:
-
Purified active metalloprotease
-
MMP inhibitor (e.g., EDTA)
-
Chromogenic MMP substrate (e.g., a thiopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
Procedure:
-
Add the purified active metalloprotease to the wells of a microplate.
-
Add various concentrations of the inhibitor (e.g., EDTA) to the wells.
-
Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Add the chromogenic MMP substrate to initiate the reaction.
-
The cleavage of the thiopeptide substrate by the MMP releases a thiol group that reacts with DTNB to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader. The decrease in absorbance is proportional to the inhibitory activity of the compound.
Protocol for Intracellular Metalloprotease Inhibition using this compound
This protocol provides a general workflow for assessing the effect of intracellular metalloprotease inhibition using this compound.
Materials:
-
Cultured cells
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Pluronic F-127 (optional, to aid in solubilization)
-
Cell lysis buffer
-
Method for measuring metalloprotease activity (e.g., fluorogenic substrate-based assay)
Procedure:
-
Cell Culture: Seed cells in a suitable culture plate and grow to the desired confluency.
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 20 µM). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in the solubilization of this compound.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for this compound to permeate the cells and for intracellular esterases to cleave the AM esters.
-
-
Cell Lysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Lyse the cells using a suitable lysis buffer compatible with your downstream metalloprotease activity assay.
-
-
Measurement of Intracellular Metalloprotease Activity:
-
Measure the metalloprotease activity in the cell lysates. A common method is to use a fluorogenic MMP substrate. The cleavage of the substrate by active MMPs in the lysate will result in an increase in fluorescence that can be measured over time.
-
Compare the activity in this compound treated cells to untreated control cells to determine the extent of intracellular metalloprotease inhibition.
-
Visualizing Mechanisms and Pathways
Experimental Workflow: Comparing EDTA and this compound
The following diagram illustrates the differential application of EDTA and this compound in studying metalloprotease activity.
Caption: Workflow comparing extracellular vs. intracellular MMP inhibition.
Signaling Pathway: EGFR-Mediated MMP Activation
This diagram illustrates a simplified signaling cascade where Epidermal Growth Factor Receptor (EGFR) activation leads to the expression of MMPs, a process that can be studied using intracellular inhibitors like this compound.
Caption: EGFR signaling pathway leading to MMP gene transcription.
Conclusion
EDTA remains a potent and widely used tool for the inhibition of extracellular metalloproteases. Its cell-impermeable nature makes it ideal for distinguishing between extracellular and cell-surface-associated enzyme activity. For the investigation of intracellular metalloproteases, this compound serves as an essential counterpart. By delivering EDTA directly into the cytosol, this compound allows researchers to probe the roles of these enzymes in intracellular processes.
While direct comparative quantitative data for this compound is sparse, its efficacy is based on the well-established inhibitory action of EDTA. The choice between EDTA and this compound should be guided by the specific research question and the cellular location of the metalloprotease of interest. The experimental protocols provided in this guide offer a starting point for the validation of metalloprotease activity in both extracellular and intracellular contexts. Further studies are warranted to establish specific IC50 values for this compound against a range of intracellular metalloproteases to enable more precise quantitative comparisons.
References
A Comparative Guide to the Intracellular Buffering Capacities of EDTA-AM and EGTA-AM
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and drug discovery, the precise control of intracellular ion concentrations is paramount. Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are indispensable tools for chelating divalent cations. Their acetoxymethyl (AM) ester derivatives, EDTA-AM and EGTA-AM, are cell-permeant molecules that, once inside the cell, are hydrolyzed by intracellular esterases to their active, membrane-impermeant forms. This guide provides a comprehensive comparison of the intracellular buffering capacities of this compound and EGTA-AM, supported by quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and interpretation.
Data Presentation: A Quantitative Comparison of Chelation Properties
The fundamental difference between EDTA and EGTA lies in their affinity and selectivity for calcium (Ca²⁺) versus magnesium (Mg²⁺) ions. This distinction is critical in a cellular context where the intracellular concentration of Mg²⁺ is significantly higher than that of Ca²⁺.
| Chelator | Ion | Log K (Formation Constant) | Apparent Log K at pH 7.0 | Dissociation Constant (Kd) at pH 7.4 | Selectivity (Ca²⁺:Mg²⁺) at physiological pH |
| EDTA | Ca²⁺ | 10.65[1][2] | ~7.2[3] | ~150 nM | Low |
| Mg²⁺ | 8.79[1][2] | ~5.4 | ~2 µM | ||
| EGTA | Ca²⁺ | 11.00 | ~6.91 | 60.5 nM | High (~100,000-fold) |
| Mg²⁺ | 5.2 | ~1.6 | 1-10 mM |
Note: The apparent Log K values are pH-dependent due to the protonation of the chelator's carboxyl groups, which influences their ability to bind metal ions. At physiological pH (around 7.4), EGTA's selectivity for Ca²⁺ over Mg²⁺ is markedly pronounced, making it the preferred choice for buffering Ca²⁺ with minimal disruption to Mg²⁺-dependent processes.
Experimental Protocols
Protocol 1: Loading Cells with this compound or EGTA-AM
This protocol describes the general procedure for loading adherent cells with the AM ester forms of EDTA or EGTA.
Materials:
-
Adherent cells cultured on coverslips or in a multi-well plate
-
This compound or EGTA-AM
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound or EGTA-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 10 µM, dilute the chelator stock solution into HBSS.
-
To aid in the dispersion of the AM ester in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.02-0.04%. First, mix the chelator and Pluronic® F-127 stock solutions, then add this mixture to the buffer.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time should be determined empirically for each cell type.
-
-
Wash:
-
Aspirate the loading solution.
-
Wash the cells twice with warm HBSS to remove extracellular chelator.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for at least 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.
-
-
The cells are now loaded with the active chelator and ready for experimentation.
Protocol 2: Quantifying Intracellular Calcium Buffering Capacity
This protocol outlines a method to assess the intracellular buffering capacity of loaded EDTA or EGTA using a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2.
Materials:
-
Cells loaded with this compound or EGTA-AM (from Protocol 1)
-
Fura-2 AM (cell-permeant Ca²⁺ indicator)
-
Fluorescence microscopy system equipped for ratiometric imaging (e.g., with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
-
Ionomycin (a Ca²⁺ ionophore)
-
Ca²⁺-free buffer (containing EGTA)
-
High Ca²⁺ buffer
Procedure:
-
Load Cells with Fura-2:
-
Following the de-esterification step in Protocol 1, load the cells with 1-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Allow 30 minutes for de-esterification of the Fura-2 AM.
-
-
Baseline Measurement:
-
Place the coverslip with the loaded cells on the microscope stage.
-
Record the baseline Fura-2 fluorescence ratio (F340/F380) in resting cells.
-
-
Induce Calcium Influx:
-
Stimulate the cells with an agonist known to induce Ca²⁺ release from intracellular stores or Ca²⁺ influx from the extracellular medium.
-
Record the change in the Fura-2 ratio over time. The peak and duration of the Ca²⁺ transient will be indicative of the intracellular buffering capacity. A higher buffering capacity will result in a lower and/or shorter Ca²⁺ transient.
-
-
Calibration (In Situ):
-
At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
To obtain Rmax, perfuse the cells with a high Ca²⁺ buffer containing a saturating concentration of ionomycin (e.g., 5-10 µM).
-
To obtain Rmin, subsequently perfuse the cells with a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 10 mM) and ionomycin.
-
-
Data Analysis:
-
Calculate the intracellular free Ca²⁺ concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Compare the amplitude and kinetics of the Ca²⁺ transients in control cells (no chelator), EDTA-loaded cells, and EGTA-loaded cells to determine the relative buffering capacities.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Phospholipase C (PLC) signaling pathway, highlighting the dual requirement for both Ca²⁺ and Mg²⁺, and how EDTA and EGTA can differentially impact this pathway. Activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can initiate this cascade. The kinase domains of RTKs and other downstream kinases require Mg²⁺ as a cofactor for their enzymatic activity. EDTA, by chelating both Ca²⁺ and Mg²⁺, can inhibit both the Ca²⁺-dependent activation of PLC and the Mg²⁺-dependent kinase activities. In contrast, EGTA will primarily buffer the Ca²⁺ signal, leaving Mg²⁺-dependent processes largely unaffected.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and EGTA-AM on intracellular Ca²⁺ dynamics.
Conclusion
The choice between this compound and EGTA-AM is a critical decision in experimental design that hinges on the specific scientific question being addressed. EDTA, as a broad-spectrum chelator of divalent cations, is useful when the goal is to reduce the overall concentration of both Ca²⁺ and Mg²⁺. However, its lack of selectivity can lead to off-target effects by disrupting the multitude of essential enzymatic reactions that are Mg²⁺-dependent. Conversely, EGTA's high selectivity for Ca²⁺ makes it the superior choice for specifically investigating Ca²⁺-mediated signaling pathways in a physiological context where maintaining normal Mg²⁺-dependent cellular functions is crucial. By understanding the distinct properties of these chelators and employing rigorous experimental protocols, researchers can more accurately dissect the complex roles of these vital intracellular cations.
References
Safety Operating Guide
Proper Disposal of EDTA-AM: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM) is critical for ensuring laboratory safety and environmental protection. Unlike its parent compound, EDTA, the disposal of this compound requires special consideration due to its chemical properties. As a membrane-permeant ester, this compound can be hydrolyzed, releasing formaldehyde, a known carcinogen. Therefore, waste containing this compound must be treated as hazardous.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Quantitative Hazard Data
| Chemical Substance | Hazard Classification | Acute Toxicity (Oral, Rat LD50) | Carcinogenicity | Environmental Hazards |
| EDTA | Causes serious eye irritation. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.[1] | 4,500 mg/kg[1] | Not classified as a carcinogen. | Harmful to aquatic life. |
| Formaldehyde | Known carcinogen. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | 100 mg/kg | Known to be a human carcinogen.[2] | Toxic to aquatic life. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended procedure for the disposal of aqueous solutions and solid waste contaminated with this compound.
Experimental Protocol:
Objective: To safely collect, label, and store this compound waste for authorized hazardous waste disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly acidic or basic solutions, to prevent uncontrolled hydrolysis and potential gas evolution.
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) in a separate, clearly labeled, and sealed container.
-
-
Waste Collection:
-
Perform all waste collection activities inside a chemical fume hood.
-
For liquid waste, carefully pour the this compound solution into the designated hazardous waste container, avoiding splashes.
-
For solid waste, place all contaminated items directly into the designated solid hazardous waste container.
-
-
Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Ethylenediaminetetraacetic acid acetoxymethyl ester)"
-
An indication of the potential hazards (e.g., "Toxic," "Carcinogen" due to formaldehyde release).
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[3]
-
The storage area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Important Considerations:
-
Do not attempt to neutralize or treat this compound waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. Neutralization of formaldehyde can be complex and may require specialized reagents and procedures.
-
Do not dispose of this compound waste down the drain. This is strictly prohibited due to its potential to hydrolyze into formaldehyde and its harmful effects on aquatic ecosystems.
-
In case of a spill, immediately alert others in the area and follow your laboratory's established spill response procedure. For larger spills, contact your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your local regulations for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EDTA-AM
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling EDTA-AM (Ethylenediaminetetraacetic acid, acetoxymethyl ester), a cell-permeant metal chelator. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powder form. | Minimizes inhalation of airborne particles. |
Operational Plan:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Prepare all necessary equipment and reagents in a designated, clean workspace.
-
Handling the Solid:
-
Creating a Stock Solution:
-
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in an aqueous buffer for cell loading.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling.
-
-
Cell Loading:
-
Once in solution, this compound is added to the cell culture medium. Inside the cells, cytosolic esterases cleave the acetoxymethyl (AM) esters, releasing the active, membrane-impermeant form of EDTA.
-
-
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
Disposal Plan:
-
Unused Reagent: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips and gloves, should be placed in a designated chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container for proper disposal by your institution's environmental health and safety department.
Experimental Protocol: In Vitro Cell Loading with this compound
This protocol provides a general guideline for using this compound to chelate intracellular metal ions. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dispersion)
-
Cell culture medium appropriate for your cells
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.
-
Store the DMSO stock solution at -20°C, protected from light and moisture.
-
-
Prepare a Loading Solution:
-
On the day of the experiment, dilute the this compound stock solution into your cell culture medium to the desired final working concentration (typically 1-20 µM).
-
For cells that are difficult to load, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04% to improve dye dispersion.
-
-
Cell Loading:
-
Remove the existing culture medium from your cells.
-
Add the this compound loading solution to the cells.
-
Incubate the cells at 37°C for a period of 30-60 minutes. The optimal loading time should be determined empirically.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with warm PBS or an appropriate buffer to remove any extracellular this compound.
-
-
Experimentation:
-
The cells are now loaded with EDTA and are ready for your downstream application.
-
Visualizing the Workflow
To ensure a clear understanding of the handling process, the following diagram illustrates the key steps from receiving the reagent to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
